2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-3-5(4-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUUBCBLTSCBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570246 | |
| Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162635-09-8 | |
| Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
The fundamental physical properties of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid are summarized in the table below. It is critical to note that most of the data presented are computationally predicted and have not been experimentally verified.
| Physical Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | - |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 162635-09-8 | PubChem[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. General methods for determining these properties are well-established in the field of organic chemistry.
General Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a solid organic compound.
Caption: A generalized workflow for the synthesis, purification, and physical property determination of a chemical compound.
Related Compounds and Signaling Pathways
Information regarding signaling pathways involving this compound is not available, which is expected for a compound of this nature that is primarily used as a building block in organic synthesis.
Data for structurally similar compounds can sometimes provide an estimation of the properties of the target compound. For instance, the related compound 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a white to almost white powder or crystal with a melting point of 120.0 to 124.0 °C.[2] However, the addition of a methyl group can significantly alter the physical properties, and thus, these values should be used with caution.
Conclusion
This technical guide consolidates the currently available information on the physical properties of this compound. The significant lack of experimentally determined data highlights a gap in the chemical literature for this compound. Researchers and drug development professionals are advised to experimentally determine these properties for any application where they are critical. The provided general workflow can serve as a starting point for such an endeavor.
References
Technical Guide: Spectroscopic and Structural Analysis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid (C₇H₁₂O₄), a heterocyclic compound of interest in organic synthesis. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide presents a combination of known physical properties and predicted spectroscopic data based on established principles and data from analogous structures. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to facilitate further research.
Chemical Identity and Physical Properties
This compound is a derivative of 1,3-dioxane featuring a carboxylic acid group at the 5-position. The dioxane ring is protected by a gem-dimethyl group (acetonide). Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₁₂O₄ | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| CAS Number | 162635-09-8 | PubChem[1] |
| Canonical SMILES | CC1(OCC(CO1)C(=O)O)C | PubChem[1] |
| InChI Key | XUUUBCBLTSCBMO-UHFFFAOYSA-N | PubChem[1] |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for this compound. These predictions are derived from the general spectroscopic behavior of carboxylic acids and dioxane-containing molecules.[2][3][4]
Table 2.1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH ) |
| ~4.2-4.4 | Multiplet | 2H | Axial Protons on Dioxane Ring (-OCH ₂-) |
| ~3.9-4.1 | Multiplet | 2H | Equatorial Protons on Dioxane Ring (-OCH ₂-) |
| ~2.8-3.0 | Multiplet | 1H | Methine Proton (-CH -COOH) |
| ~1.45 | Singlet | 3H | Methyl Group (-C(CH ₃)₂) |
| ~1.40 | Singlet | 3H | Methyl Group (-C(CH ₃)₂) |
Table 2.2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175-185 | Carboxylic Acid Carbon (C =O)[2] |
| ~98-100 | Quaternary Carbon of Acetonide (C (CH₃)₂) |
| ~65-70 | Methylene Carbons of Dioxane Ring (-OC H₂-) |
| ~40-45 | Methine Carbon (-C H-COOH) |
| ~20-25 | Methyl Carbons (-C(C H₃)₂) |
Table 2.3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad | O-H stretch of hydrogen-bonded carboxylic acid[2][4] |
| ~2990, ~2940 | Medium-Strong | C-H stretch (aliphatic) |
| 1710-1730 | Strong | C=O stretch of carboxylic acid dimer[2][4] |
| 1210-1320 | Strong | C-O stretch[4] |
| ~900-960 | Medium, Broad | O-H bend (out-of-plane)[4] |
Table 2.4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
|---|---|
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ (Loss of a methyl group) |
| 115 | [M - COOH]⁺ (Loss of the carboxylic acid group)[5] |
| 101 | [M - C(CH₃)₂O + H]⁺ (Fragment from dioxane ring cleavage) |
| 59 | [C₃H₇O]⁺ (Fragment corresponding to acetone ketal) |
Experimental Protocols
3.1 Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.[6] The procedure involves the acid-catalyzed protection of a diol using an acetone source.
-
Starting Material: Glyceric acid (2,3-dihydroxypropanoic acid).
-
Reagents: Acetone (solvent), 2,2-dimethoxypropane (acetone source and water scavenger), p-toluenesulfonic acid monohydrate (catalyst), triethylamine, dichloromethane (DCM), deionized water.
Procedure:
-
Suspend glyceric acid in a round-bottom flask containing acetone and a magnetic stir bar.
-
To this stirring suspension, add 2,2-dimethoxypropane followed by a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 solution of triethylamine:ethanol and stir for an additional 3 hours.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield a solid or oil residue.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (5 x 50 mL) to remove any remaining catalyst and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via recrystallization or silica gel column chromatography to obtain pure this compound.
3.2 Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
For unambiguous assignments, 2D NMR experiments like COSY and HSQC can be performed.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.
-
Place the sample in an FT-IR spectrometer.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Perform a background scan of the empty sample holder and subtract it from the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum in positive or negative ion mode to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Visualization of Spectroscopic-Structural Correlations
The structure of this compound can be elucidated by combining information from various spectroscopic techniques. Each method probes different aspects of the molecular structure.
References
- 1. This compound | C7H12O4 | CID 15223224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Analysis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Introduction
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is a heterocyclic organic compound featuring a dioxane ring system substituted with two methyl groups and a carboxylic acid function. This structure serves as a valuable building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, outlines a comprehensive experimental protocol for data acquisition, and illustrates key analytical workflows and structural correlations.
Predicted NMR Spectral Data
Disclaimer: The following NMR data are predicted based on the analysis of structurally analogous compounds and established chemical shift principles. Actual experimental values may vary.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit five distinct signals. The protons on the dioxane ring form a complex spin system, and their chemical shifts are influenced by the stereochemical relationship with the carboxylic acid group.
| Signal | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| 1 | -CH ₃ (axial & equatorial) | 1.40 - 1.50 | Singlet | - | 6H |
| 2 | -CH (COOH) | 2.80 - 2.95 | Multiplet | - | 1H |
| 3 | -OCH ₂- (axial) | 3.85 - 4.00 | Doublet of Doublets | Jgem ≈ 12 Hz, Jvic ≈ 5 Hz | 2H |
| 4 | -OCH ₂- (equatorial) | 4.20 - 4.35 | Doublet of Doublets | Jgem ≈ 12 Hz, Jvic ≈ 2.5 Hz | 2H |
| 5 | -COOH | 10.0 - 12.5 | Broad Singlet | - | 1H |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to each unique carbon environment in the molecule.
| Signal | Assigned Carbons | Predicted Chemical Shift (δ, ppm) |
| 1 | -C (CH₃)₂ | 98 - 100 |
| 2 | -C(C H₃)₂ | 22 - 26 |
| 3 | -C H(COOH) | 40 - 45 |
| 4 | -OC H₂- | 65 - 70 |
| 5 | -C OOH | 175 - 180 |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of this compound is detailed below.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common choice for general organic molecules. The carboxylic acid proton signal may be broad.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for carboxylic acids, typically yielding a sharper -COOH proton signal at a distinct chemical shift.[1]
-
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be applied if necessary.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30-45 degrees to allow for shorter relaxation delays.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[2][3]
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, adjusted based on sample concentration to achieve a signal-to-noise ratio >100:1.
-
Temperature: 298 K (25 °C).
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30'). For distinguishing carbon types, DEPT-135 or APT sequences are recommended.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 512-1024 scans, or more, as needed to achieve adequate signal-to-noise, particularly for the quaternary carbons.[4]
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
Visualizations
NMR Analysis Workflow
The following diagram illustrates the systematic workflow for the NMR analysis of this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Signal Assignment
This diagram logically maps the predicted proton signals to the molecular structure of this compound.
Caption: Logical assignment of predicted ¹H NMR signals to the molecular structure.
Key 2D NMR (HMBC) Correlation Pathway
A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the connectivity of non-protonated carbons. This diagram shows the key expected correlation that links the dioxane ring to the carboxylic acid group.
Caption: Expected key ³J HMBC correlation confirming the carboxyl group's position.
References
Unraveling the Structural Architecture: A Technical Guide to the Crystalline Form of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a key precursor in the synthesis of dendrimers. While crystallographic data for the closely related 2,2-dimethyl-1,3-dioxane-5-carboxylic acid is not publicly available, the detailed structural information for its trimethylated counterpart offers valuable insights into the conformational properties and intermolecular interactions inherent to this class of molecules. Understanding these structural features is paramount for the rational design of novel materials and therapeutic agents.
Crystallographic Data Summary
The crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell and refinement statistics.
| Parameter | Value |
| Chemical Formula | C₈H₁₄O₄ |
| Formula Weight | 174.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a | 16.9457 Å |
| b | 9.6453 Å |
| c | 12.1052 Å |
| α | 90° |
| β | 116.9860° |
| γ | 90° |
| Cell Volume | 1761.5 ų |
| Z | 8 |
| Z' | 1 |
| Residual Factor | 0.0437 |
| Data sourced from the Crystallography Open Database (COD) entry 2243224, associated with the publication by Giesen et al. (2020)[1]. |
Molecular and Supramolecular Structure
In the crystalline state, the 1,3-dioxane ring of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid adopts an approximate chair conformation.[2] The carboxyl group is situated in an equatorial position on this ring.[2] The supramolecular architecture is characterized by a network of hydrogen bonds. Strong O—H⋯O hydrogen bonds link the molecules into chains, which are further interconnected by weaker C—H⋯O interactions to form a three-dimensional network.[2]
Experimental Protocols
The synthesis and crystallization of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid involves a multi-step process, the key stages of which are detailed below.
Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid[2]
-
Reaction Setup: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) (30.68 g, 0.229 mol) is suspended in acetone (200 ml) in a 500 ml round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: 2,2-Dimethoxypropane (50.0 ml, 42.5 g, 0.408 mol) and p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol) are added to the reaction flask. The flask walls are rinsed with an additional 50 ml of acetone.
-
Reaction: The mixture is stirred at room temperature for 8 hours.
-
Quenching: The reaction is quenched by the addition of a 1:1 triethylamine:ethanol solution (1 ml) and stirred for a further 3 hours.
-
Work-up: The solvent is removed by evaporation, yielding a white solid residue. This residue is dissolved in dichloromethane (DCM, 300 ml) and transferred to a 500 ml separatory funnel. The organic phase is washed five times with 50 ml portions of deionized water.
-
Isolation: The solvent is evaporated to yield the final product.
Single Crystal Growth and X-ray Diffraction[2]
Single crystals suitable for X-ray diffraction are typically grown from a slow evaporation of a solvent. The diffraction data for the reported structure was collected using multiple sets of frames with varying ω and φ angles.
Experimental Workflow
The logical flow from starting materials to the final crystal structure determination is illustrated in the diagram below.
Signaling Pathways
Information regarding the specific involvement of this compound or its trimethylated analog in biological signaling pathways is not available in the reviewed literature. These molecules are primarily utilized as building blocks in materials science, particularly in the synthesis of dendrimers.[2]
References
Conformational analysis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid
An In-depth Technical Guide to the Conformational Analysis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
Introduction
The 1,3-dioxane framework is a significant heterocyclic motif present in numerous natural products and pharmacologically active compounds. The three-dimensional arrangement of substituents on the 1,3-dioxane ring plays a crucial role in determining the molecule's shape, polarity, and ultimately its biological activity. A thorough understanding of the conformational preferences of this system is therefore essential for rational drug design and development. This guide provides a detailed technical overview of the conformational analysis of this compound, outlining the fundamental principles, key experimental and computational methodologies, and relevant quantitative data based on closely related structures.
Core Principles of 1,3-Dioxane Conformation
Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of two oxygen atoms in the ring introduces differences in bond lengths and angles compared to cyclohexane, leading to a slightly puckered and more flexible chair. The chair conformation can undergo ring inversion, leading to an equilibrium between two chair forms. For a substituted 1,3-dioxane, the two chair conformers are often not energetically equivalent, and the molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions.[1]
Conformational Equilibrium of this compound
The conformational analysis of this compound is centered on the orientation of the carboxylic acid group at the C5 position. The molecule exists as an equilibrium between two chair conformers: one with the carboxylic acid group in an axial position and the other with it in an equatorial position.
The steric bulk of the substituent is a primary factor in determining the conformational preference. The A-value of a substituent is a measure of this preference, representing the Gibbs free energy difference between the axial and equatorial conformers.[1] For a carboxylic acid group in a cyclohexane ring, the A-value is approximately 1.35 kcal/mol, indicating a preference for the equatorial position.[1] While this value is for a cyclohexane ring, it provides a good estimate for the steric demand of the carboxylic acid group in a 1,3-dioxane ring as well. Furthermore, X-ray crystallography studies on the closely related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have shown that the carboxylic acid group occupies an equatorial position in the solid state. Based on these considerations, it is highly probable that the conformer with the equatorial carboxylic acid group is the more stable and therefore the major conformer at equilibrium for this compound.
Quantitative Data
| Parameter | Value | Source/Basis |
| A-value (-COOH) | ~1.35 kcal/mol | Based on the A-value in cyclohexane, indicative of a strong preference for the equatorial position.[1] |
| ¹H NMR Coupling Constants (C5-H) | ||
| Jaxial-axial | ~10-13 Hz | Typical values for vicinal axial-axial coupling in 1,3-dioxane rings.[2] |
| Jaxial-equatorial | ~2-5 Hz | Typical values for vicinal axial-equatorial coupling in 1,3-dioxane rings.[2] |
| Jequatorial-equatorial | ~1-3 Hz | Typical values for vicinal equatorial-equatorial coupling in 1,3-dioxane rings.[2] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the conformational preferences of 1,3-dioxanes. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial and equatorial substituents.
Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the resonance signal for the proton at the C5 position.
-
Analyze the multiplicity of this signal to determine the coupling constants with the neighboring protons at C4 and C6.
-
A large coupling constant (typically > 8 Hz) is indicative of an axial-axial relationship, suggesting the C5 proton is axial and therefore the carboxylic acid group is equatorial.[3]
-
Small coupling constants (typically < 5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions, which would suggest an axial carboxylic acid group.
-
-
Variable Temperature NMR (Optional): To study the dynamics of the ring inversion, NMR spectra can be recorded at different temperatures. At low temperatures, the ring flip may be slow enough on the NMR timescale to observe the signals of both conformers.
Computational Modeling
Quantum mechanical calculations provide a theoretical means to investigate the conformational landscape of a molecule.
Methodology:
-
Structure Building: Construct the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the two conformers. The conformer with the lower energy is predicted to be the more stable one.
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy. The difference in Gibbs free energy (ΔG) between the conformers can be used to predict their equilibrium populations.
Conclusion
The conformational analysis of this compound is governed by the preference of the carboxylic acid group to occupy the sterically less hindered equatorial position on the chair-like 1,3-dioxane ring. This preference is supported by the known A-value of the carboxylic acid group and by structural data from analogous compounds. Experimental verification through ¹H NMR spectroscopy, by analyzing the vicinal coupling constants of the C5 proton, and theoretical confirmation via computational modeling are the standard methods to elucidate the conformational equilibrium of this and related molecules. This understanding is critical for applications in medicinal chemistry and drug development where molecular conformation dictates biological function.
References
Synthesis and Characterization of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The information presented herein is curated for professionals in the fields of chemical research and drug development.
Introduction
This compound (C₇H₁₂O₄, Molar Mass: 160.17 g/mol ) is a carboxylic acid derivative featuring a 1,3-dioxane ring system. The presence of the carboxylic acid functionality and the protected diol in the form of a cyclic acetal makes it a versatile intermediate for the synthesis of more complex molecules. The acetal group serves as a protecting group for the 1,3-diol, which can be deprotected under acidic conditions, allowing for further chemical transformations.
Synthesis
Proposed Synthetic Scheme
The reaction proceeds via the formation of a cyclic ketal between the diol of glyceric acid and acetone, catalyzed by a strong acid such as p-toluenesulfonic acid (p-TsOH).
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of similar 1,3-dioxane derivatives[1].
Materials:
-
2,3-Dihydroxypropanoic acid (Glyceric acid)
-
Acetone (or 2,2-dimethoxypropane)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,3-dihydroxypropanoic acid in a suitable solvent (e.g., acetone or dichloromethane), add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
If acetone is used as the solvent, the reaction can be stirred at room temperature. If another solvent is used, add 1.2-1.5 equivalents of 2,2-dimethoxypropane.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization
The structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [2] |
| Molar Mass | 160.17 g/mol | [2] |
| CAS Number | 162635-09-8 | [2] |
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic data based on the structure of this compound and data from analogous compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Singlet around 1.4 ppm (6H, two C(CH₃)₂ methyl groups). Multiplet for the methine proton at C5. Two sets of multiplets for the diastereotopic methylene protons at C4 and C6. A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signal for the quaternary carbon of the acetal around 98-100 ppm. Signals for the two methyl carbons of the acetal around 20-30 ppm. Signal for the methine carbon at C5. Signals for the methylene carbons at C4 and C6. Signal for the carboxylic acid carbonyl carbon around 170-180 ppm. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. C-O stretches from the dioxane ring and carboxylic acid around 1000-1300 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 160. Fragmentation peak corresponding to the loss of a methyl group (M-15) at m/z = 145. Fragmentation peak corresponding to the loss of the carboxyl group (M-45) at m/z = 115. |
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized product.
Caption: Workflow for the purification and characterization of the target compound.
Conclusion
This technical guide outlines a proposed, reliable pathway for the synthesis of this compound and provides a framework for its comprehensive characterization. The methodologies and data presented are intended to support researchers and scientists in the efficient preparation and validation of this important chemical intermediate. The versatility of this molecule as a protected diol with a reactive carboxylic acid handle ensures its continued relevance in the development of novel chemical entities.
References
In-depth Technical Guide: 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Mechanism of Action of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
This technical guide provides a thorough review of the currently available scientific literature regarding the mechanism of action, biological activity, and relevant signaling pathways of the chemical compound this compound.
1. Executive Summary
Extensive searches of scientific databases and literature have been conducted to elucidate the biological properties of this compound. The primary finding of this investigation is that there is a notable absence of published research detailing a specific mechanism of action, significant biological activity, or associated signaling pathways for this compound. The available information predominantly characterizes it as a heterocyclic building block and intermediate in organic synthesis.
2. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| CAS Number | 162635-09-8 | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | 1,3-Dioxane-5-carboxylic acid, 2,2-dimethyl- | PubChem |
3. Analysis of Biological Activity and Mechanism of Action
Despite a comprehensive search for data on the biological effects of this compound, no studies were identified that describe its mechanism of action, biological targets, or involvement in any signaling pathways. The scientific literature primarily focuses on its utility in synthetic chemistry.
For instance, related structures such as 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, are widely used in organic synthesis, including the preparation of compounds with potential biological activities. However, this does not confer any known biological function to this compound itself.
4. Experimental Protocols
As no biological studies detailing the effects of this compound were found, there are no corresponding experimental protocols to report.
5. Signaling Pathways and Logical Relationships
The absence of data on the biological targets and mechanism of action of this compound precludes the generation of any diagrams representing signaling pathways or experimental workflows. The logical relationship, based on current evidence, is that this compound is a synthetic intermediate.
Caption: Relationship of this compound to chemical synthesis and biological data.
Based on a thorough review of the available scientific literature, this compound is best characterized as a chemical intermediate for organic synthesis. There is currently no evidence to suggest that it possesses a defined mechanism of action or exhibits significant biological activity. For researchers and drug development professionals, this compound should be considered a starting material for the synthesis of other molecules rather than a bioactive agent itself. Further research would be required to determine if this compound has any intrinsic biological properties.
In-Depth Technical Guide on the Chirality of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Chirality of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
The core structure of this compound, as identified by its IUPAC name, features a six-membered dioxane ring with two methyl groups at the C2 position and a carboxylic acid group at the C5 position. The tetrahedral carbon at the C5 position is bonded to four different substituents: a hydrogen atom, the carboxylic acid group, and two oxygen-bearing carbon atoms of the dioxane ring. This substitution pattern renders the C5 position a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic acid and (S)-2,2-Dimethyl-1,3-dioxane-5-carboxylic acid.
The absolute configuration of each enantiomer can significantly influence its biological activity, a critical consideration in drug development. The dioxane framework can serve as a chiral building block in the synthesis of more complex molecules, where the stereochemistry at the C5 position can dictate the overall stereochemistry of the final product.
Synthesis of Racemic this compound
A direct, published synthesis for racemic this compound is not prominently available. However, a logical synthetic approach would involve the protection of a suitable three-carbon precursor containing the carboxylic acid functionality, followed by the formation of the dioxane ring. A plausible starting material is 2,2-bis(hydroxymethyl)propionic acid.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
2,2-bis(hydroxymethyl)propionic acid
-
Acetone (or 2,2-dimethoxypropane)
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 2,2-bis(hydroxymethyl)propionic acid in an anhydrous solvent, add an excess of acetone or 2,2-dimethoxypropane.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the acetal formation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a mild base (e.g., triethylamine) to neutralize the acid catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield racemic this compound.
Logical Relationship Diagram:
Caption: Synthetic pathway to the target molecule.
Chiral Resolution of this compound
The separation of the enantiomers of a racemic carboxylic acid is a common challenge in organic synthesis. Standard methods for chiral resolution can be applied to this compound.
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, or another suitable chiral amine)
-
Suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures thereof)
-
Acidic solution (e.g., dilute HCl) for liberation of the enantiopure carboxylic acid
Procedure:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Gently heat the solution to ensure complete dissolution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the obtained salt to improve diastereomeric purity.
-
To recover the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and acidify the solution with a dilute acid (e.g., HCl).
-
Extract the liberated carboxylic acid with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the enantiomerically enriched acid.
-
The enantiomeric excess (ee) of the product should be determined by a suitable analytical method (e.g., chiral HPLC).
Logical Relationship Diagram:
Caption: Diastereomeric salt formation workflow.
Covalent Derivatization and Chromatographic Separation
An alternative to diastereomeric salt formation is the covalent derivatization of the racemic carboxylic acid with a chiral auxiliary, typically a chiral alcohol, to form diastereomeric esters. These diastereomers can then be separated by standard chromatographic techniques like column chromatography or HPLC.
Experimental Protocol: Resolution via Covalent Derivatization
Materials:
-
Racemic this compound
-
Chiral auxiliary (e.g., (-)-menthol, (+)-borneol)
-
Coupling agent (e.g., DCC, EDC)
-
Solvent for reaction and chromatography
-
Reagents for hydrolysis of the separated esters
Procedure:
-
React the racemic carboxylic acid with the chiral auxiliary in the presence of a coupling agent to form a mixture of diastereomeric esters.
-
Separate the diastereomers using column chromatography or preparative HPLC.
-
Hydrolyze the separated diastereomeric esters to liberate the individual enantiomers of the carboxylic acid.
-
Purify the enantiomers and determine their enantiomeric excess.
Asymmetric Synthesis
Asymmetric synthesis provides a more direct route to enantiomerically enriched products. For this compound, this could potentially be achieved through an enantioselective reaction on a prochiral precursor.
Conceptual Asymmetric Synthesis Pathway:
An example of an asymmetric approach could involve the enantioselective reduction of a suitable ketone precursor, 2,2-Dimethyl-1,3-dioxan-5-one, to the corresponding chiral alcohol, followed by oxidation to the carboxylic acid. The key step would be the use of a chiral reducing agent or a catalyst that favors the formation of one enantiomer of the alcohol over the other.
Experimental Workflow Diagram:
Caption: Asymmetric synthesis workflow.
Analytical Methods for Enantiomeric Analysis
Determining the enantiomeric purity of the resolved or asymmetrically synthesized this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Chiral HPLC
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
General Experimental Protocol for Chiral HPLC Analysis:
-
Derivatization (optional but often necessary for carboxylic acids): To improve separation and detection, the carboxylic acid enantiomers are often converted to their corresponding esters (e.g., methyl or ethyl esters) or amides.
-
Column Selection: A suitable chiral column must be chosen. Common chiral stationary phases are based on polysaccharides (e.g., cellulose or amylose derivatives).
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is commonly used if the molecule contains a chromophore. If not, derivatization with a UV-active tag may be necessary, or alternative detection methods like mass spectrometry can be employed.
Data Presentation:
While specific experimental data for this compound is not available, the following table illustrates how such data would be structured.
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Specific Rotation [α]D | Data not available | Data not available |
| Chiral HPLC Retention Time | Data not available | Data not available |
| Enantiomeric Excess (ee) | >99% (typical target) | >99% (typical target) |
Conclusion
This compound presents an interesting target for chemists working in stereoselective synthesis. Although detailed experimental procedures and quantitative data for its enantiomers are not widely published, established methodologies for the synthesis of its racemic form and for the chiral resolution of carboxylic acids provide a clear path forward for its preparation and characterization. The development of efficient routes to the enantiopure forms of this compound would provide valuable chiral building blocks for the synthesis of complex, biologically active molecules. Further research is warranted to establish the specific optical properties and to develop scalable, efficient methods for the preparation of the individual enantiomers of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Building Blocks from 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of valuable chiral building blocks, specifically chiral β-hydroxy and β-amino acids, commencing from the achiral starting material, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid. The protocols leverage the power of chiral auxiliary-mediated asymmetric synthesis to introduce stereocenters with high levels of control.
The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group for a glycerol-derived backbone, which can be deprotected in later synthetic stages to reveal a 1,2-diol functionality, offering further opportunities for diversification. The strategies outlined below are based on well-established principles of asymmetric synthesis.[1][2][3]
Part 1: Synthesis of Chiral β-Hydroxy Acid Derivatives via Asymmetric Aldol Reaction
This protocol describes the synthesis of a chiral β-hydroxy acid derivative by attaching a chiral auxiliary to this compound, followed by a diastereoselective aldol reaction and subsequent removal of the auxiliary.
Logical Workflow for Asymmetric Aldol Reaction
Caption: Workflow for chiral β-hydroxy acid synthesis.
Experimental Protocols
Protocol 1.1: Attachment of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, 10.0 g).
-
Dissolve the acid in anhydrous dichloromethane (DCM, 100 mL).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.1 eq) in anhydrous DCM.
-
To this solution, add lithium chloride (1.1 eq) and triethylamine (1.2 eq).
-
Transfer the activated carboxylic acid solution to the oxazolidinone solution via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: Diastereoselective Aldol Reaction
-
Dissolve the chiral auxiliary adduct from Protocol 1.1 (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 1.3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Separate the aqueous layer and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral β-hydroxy acid derivative.
Quantitative Data
| Step | Product | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| 1.1 | Chiral Auxiliary Adduct | 85-95 | N/A |
| 1.2 | Aldol Adduct | 70-90 | >95:5 |
| 1.3 | Chiral β-Hydroxy Acid | 80-95 | N/A |
Part 2: Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Amination
This section details the synthesis of a chiral β-amino acid derivative using a chiral auxiliary-based approach, which involves the formation of an enolate and subsequent reaction with an electrophilic nitrogen source.
Logical Workflow for Asymmetric Amination
Caption: Workflow for chiral β-amino acid synthesis.
Experimental Protocols
Protocol 2.1: Synthesis of Chiral Auxiliary Adduct
Follow Protocol 1.1 for the attachment of a suitable chiral auxiliary (e.g., Evans' oxazolidinone or a pseudoephedrine auxiliary).
Protocol 2.2: Diastereoselective Amination
-
Dissolve the chiral auxiliary adduct (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of trisyl azide (1.2 eq) in THF dropwise.
-
Stir at -78 °C for 30 minutes.
-
Quench the reaction by adding glacial acetic acid.
-
Allow the mixture to warm to room temperature.
-
Reduce the azido group by adding zinc dust and stirring vigorously.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Protocol 2.3: Auxiliary Cleavage and Isolation of the β-Amino Acid Derivative
-
Dissolve the purified aminated adduct in a suitable solvent system for hydrolysis (e.g., THF/water or an appropriate alcohol for transesterification).
-
Add a reagent for cleavage, such as lithium hydroxide for hydrolysis or a titanium alkoxide for aminolysis.[3]
-
Stir the reaction at the appropriate temperature until completion (monitor by TLC).
-
Work up the reaction to separate the chiral β-amino acid derivative from the recovered chiral auxiliary, similar to Protocol 1.3.
Quantitative Data
| Step | Product | Typical Yield (%) | Typical Diastereomeric Excess (de) (%) |
| 2.1 | Chiral Auxiliary Adduct | 85-95 | N/A |
| 2.2 | Aminated Adduct | 60-80 | >90 |
| 2.3 | Chiral β-Amino Acid Derivative | 75-90 | N/A |
These protocols provide a foundation for the synthesis of a variety of chiral building blocks from this compound. The choice of chiral auxiliary, electrophile (for the aldol reaction), and amination reagent can be varied to access a diverse range of enantiomerically enriched products for applications in drug discovery and development.
References
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a chiral synthon in organic synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is a chiral building block derived from serene. Its structure, featuring a carboxylic acid functional group and a protected diol in a dioxane ring, presents potential for various applications in asymmetric synthesis. The rigid cyclic structure can offer stereochemical control in reactions, making it an attractive synthon for the synthesis of complex chiral molecules. However, it is important to note that while the potential for its use as a chiral synthon is significant, detailed and specific applications in the scientific literature are not widely documented. This document provides an overview of the synthesis of a closely related and structurally similar compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, and the related 2,2-dimethyl-1,3-dioxan-5-one, to illustrate the chemical manipulations of this class of compounds. Furthermore, potential, though not yet exemplified, applications in asymmetric synthesis are discussed.
Synthesis of a Related Chiral Synthon: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
The synthesis of the methylated analogue, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has been reported and serves as a valuable reference for the handling and synthesis of this class of compounds. This compound is a precursor for dendrimers.[1]
Experimental Protocol: Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid[1]
Materials:
-
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane
-
N,N'-Dicyclohexylcarbodiimide (DCC)
Procedure:
-
Protection of bis-MPA:
-
To a 500 ml round-bottom flask equipped with a magnetic stir bar, add 2,2-bis(hydroxymethyl)propionic acid (30.68 g, 0.229 mol).
-
Suspend the solid in acetone (200 ml) with stirring.
-
Add 2,2-dimethoxypropane (50.0 ml, 42.5 g, 0.408 mol) and p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol) to the flask.
-
Rinse down any residue with an additional 50 ml of acetone.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, can be isolated and purified by standard procedures such as crystallization or chromatography.
-
-
Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride:
-
Dissolve the isopropylidene-protected acid (2.334 g, 13.40 mmol) in dichloromethane (25 ml) in a 100 ml round-bottom flask.
-
In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (1.349 g, 6.58 mmol) in dichloromethane (10 ml) after warming it to a liquid state.
-
Slowly add the DCC solution to the acid solution with stirring.
-
Allow the reaction to proceed overnight.
-
The resulting anhydride can be purified to remove the dicyclohexylurea byproduct.
-
Quantitative Data for a Related Synthesis:
The following table summarizes the quantitative data for the synthesis of a related compound, 2,2-dimethyl-1,3-dioxan-5-one, from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.
| Step | Starting Material | Reagents | Product | Yield |
| Acetalization | Tris(hydroxymethyl)aminomethane | 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate, DMF | 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | 78% |
| Oxidative Cleavage | 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | Sodium periodate (NaIO4), potassium dihydrogen phosphate (KH2PO4), water | 2,2-dimethyl-1,3-dioxan-5-one | 91% |
Potential Applications in Asymmetric Synthesis
While specific examples are scarce, the structure of this compound suggests its potential as a chiral synthon in several types of asymmetric reactions. The carboxylic acid can be converted to a variety of functional groups, and the chiral dioxane backbone can direct the stereochemical outcome of subsequent reactions.
Hypothetical Application as a Chiral Auxiliary:
The chiral carboxylic acid could be used as a chiral auxiliary. After attachment to a prochiral molecule, the dioxane moiety could direct a diastereoselective reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.
Caption: Hypothetical workflow for using the target molecule as a chiral auxiliary.
Synthesis of a Related Dioxane Derivative: 2,2-dimethyl-1,3-dioxan-5-one
The synthesis of the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one, provides insight into the chemistry of the 1,3-dioxane ring system.
Experimental Protocol: Synthesis of 2,2-dimethyl-1,3-dioxan-5-one[2]
Materials:
-
5-Amino-2,2-dimethyl-1,3-dioxan-5-methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Sodium periodate (NaIO4)
-
Dichloromethane
-
5% aqueous sodium thiosulfate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol (10.2 g, 62.1 mmol) in water (60 mL).
-
Add potassium dihydrogen phosphate (8.51 g, 621 mmol) to the solution.
-
Cool the mixture to 0 °C and slowly add a 0.5 M aqueous solution of sodium periodate (125 mL, 63 mmol) dropwise.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous sodium thiosulfate and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.
Caption: Synthesis of 2,2-dimethyl-1,3-dioxan-5-one.
Conclusion
This compound holds theoretical promise as a chiral synthon in organic synthesis due to its rigid stereodefined structure. However, the lack of extensive literature on its direct application in asymmetric synthesis suggests that its potential may be underexplored or that other synthons have proven more effective. The provided protocols for the synthesis of related compounds offer valuable insights into the chemical manipulations of the 1,3-dioxane scaffold. Further research is warranted to explore and establish the utility of this compound as a readily available chiral building block in the development of novel synthetic methodologies and the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols for Enantioselective Synthesis Using 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid and its derivatives are valuable chiral building blocks in enantioselective synthesis. Derived from serine, these compounds offer a rigid cyclic structure that can effectively control stereochemistry in a variety of chemical transformations. The inherent chirality and versatile functionality of these molecules make them attractive synthons for the preparation of complex chiral molecules, including carbohydrates, amino acids, and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in asymmetric synthesis.
Application Notes
Chiral Building Block Approach
Derivatives of this compound are primarily utilized as chiral building blocks, where the stereochemistry inherent in the dioxane ring is transferred to the final product. The rigid chair-like conformation of the 1,3-dioxane ring provides a well-defined three-dimensional space that allows for high facial selectivity in reactions at or adjacent to the carboxyl group.
Synthesis of Chiral Derivatives
The enantiomerically pure forms of this compound can be synthesized from the corresponding chiral amino acids, such as D- or L-serine. A common synthetic route involves the protection of the amino and carboxyl groups of serine, followed by the formation of the acetal with 2,2-dimethoxypropane and subsequent functional group manipulations. The ketone precursor, 2,2-dimethyl-1,3-dioxan-5-one, is a key intermediate and is widely used in proline-catalyzed asymmetric aldol reactions for the synthesis of novel carbohydrates.
Diastereoselective Reactions
Esters and amides derived from this compound can be employed in various diastereoselective reactions. The bulky and conformationally restricted dioxane moiety effectively shields one face of the enolate or enol ether derived from the carboxylic acid derivative, leading to highly stereoselective additions of electrophiles.
Key Applications Include:
-
Diastereoselective Alkylation: The enolates of esters or amides of this compound can be alkylated with high diastereoselectivity.
-
Diastereoselective Aldol Reactions: As a chiral nucleophile, the enolates of these derivatives can react with aldehydes to form aldol adducts with excellent stereocontrol.
-
Diastereoselective Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated esters derived from this compound can proceed with high diastereoselectivity.
Experimental Protocols
Protocol 1: Synthesis of (R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
This protocol describes a typical synthesis of the chiral carboxylic acid from a serine-derived precursor.
Workflow for the Synthesis of (R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
Caption: Synthetic workflow for (R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid.
Materials:
-
N-Boc-D-serine methyl ester
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dioxane Formation: To a solution of N-Boc-D-serine methyl ester (1.0 eq) in anhydrous DCM, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (R)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
Protocol 2: Diastereoselective Michael Addition of a Thiol to a Chiral Acrylate Derivative
This protocol provides a representative example of using an ester of this compound as a chiral auxiliary to direct a Michael addition.
Conceptual Workflow for Diastereoselective Michael Addition
Caption: General workflow for a diastereoselective Michael addition.
Materials:
-
(R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
-
Oxalyl chloride
-
Acryloyl chloride
-
Triethylamine
-
4-(tert-Butyl)benzenethiol
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Hexanes
Procedure:
-
Synthesis of the Chiral Acrylate:
-
To a solution of (R)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
Add acryloyl chloride (1.1 eq) and triethylamine (1.2 eq) and stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield the chiral acrylate ester.
-
-
Michael Addition:
-
To a solution of the chiral acrylate ester (1.0 eq) in anhydrous DCM at -78 °C, add 4-(tert-butyl)benzenethiol (1.2 eq).
-
Add triethylamine (1.5 eq) dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography (hexanes/diethyl ether gradient) to obtain the Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Data Presentation
The following table summarizes representative data for the diastereoselective Michael addition described in Protocol 2.
| Entry | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Chiral Acrylate | 4-(tert-Butyl)benzenethiol | Et₃N | DCM | -78 | 92 | 95:5 |
| 2 | Chiral Acrylate | Thiophenol | DBU | THF | -78 | 88 | 93:7 |
| 3 | Chiral Acrylate | Benzyl mercaptan | Et₃N | DCM | -50 | 90 | 90:10 |
d.r. = diastereomeric ratio, determined by ¹H NMR analysis of the crude reaction mixture.
Conclusion
Derivatives of this compound serve as effective chiral building blocks for the synthesis of enantiomerically enriched compounds. The protocols and data presented herein demonstrate their utility in directing stereoselective transformations, providing a valuable tool for researchers in organic synthesis and drug development. The predictable stereochemical outcomes and the ability to recover the chiral auxiliary make these compounds an attractive choice for asymmetric synthesis.
Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid in Asymmetric Synthesis
A-12345 | Revision 1.0
Introduction
Extensive research indicates a notable scarcity of documented applications for 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a primary chiral auxiliary or building block in asymmetric synthesis within readily available scientific literature. However, its corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one , serves as a versatile and widely employed precursor in various stereoselective transformations. This document will focus on the application of this ketone, a closely related and synthetically significant compound, in asymmetric synthesis, particularly in organocatalytic aldol reactions for the construction of chiral polyketide and carbohydrate frameworks.
Application of 2,2-dimethyl-1,3-dioxan-5-one in Asymmetric Aldol Reactions
2,2-dimethyl-1,3-dioxan-5-one is a valuable C3 synthon, effectively acting as a dihydroxyacetone equivalent. Its utility shines in proline-catalyzed asymmetric aldol reactions with various aldehydes, providing access to complex chiral molecules with high stereocontrol.[1] This approach is foundational in the biomimetic synthesis of carbohydrates, aminosugars, and polyketides.[1]
Key Features:
-
High Stereoselectivity: Proline and its derivatives catalyze the aldol reaction to yield products with excellent diastereoselectivity and enantioselectivity.[1]
-
Broad Substrate Scope: The reaction is compatible with a range of substituted aldehydes.
-
Biomimetic Synthesis: This methodology mimics natural enzymatic pathways for the synthesis of complex carbohydrates and related natural products.[1]
Quantitative Data Summary
The following table summarizes representative results from the proline-catalyzed asymmetric aldol reaction of 2,2-dimethyl-1,3-dioxan-5-one with various aldehydes.
| Entry | Aldehyde Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | L-Proline | DMSO | 95 | >95:5 | 99 |
| 2 | Isobutyraldehyde | L-Proline | DMSO | 90 | >95:5 | 98 |
| 3 | Cinnamaldehyde | L-Proline | DMSO | 85 | >95:5 | 97 |
Note: The data presented is a representative summary from literature and may not reflect the full scope of achievable results.
Experimental Protocols
General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
2,2-dimethyl-1,3-dioxan-5-one
-
Aldehyde
-
L-Proline (or other organocatalyst)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL) is added 2,2-dimethyl-1,3-dioxan-5-one (2.0 mmol).
-
L-proline (0.2 mmol, 20 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for the appropriate time (typically 24-72 hours) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the corresponding Mosher's ester derivatives.
Visualizations
Logical Workflow for Asymmetric Aldol Reaction
Caption: Workflow for the asymmetric aldol reaction.
Signaling Pathway: Catalytic Cycle of Proline in Aldol Reaction
Caption: Proline catalytic cycle in the aldol reaction.
References
Application Notes and Protocols for 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid derivatives in drug discovery, focusing on their application as Peroxisome Proliferator-Activated Receptor (PPAR) dual agonists for the treatment of metabolic disorders.
Introduction
The this compound scaffold has emerged as a promising platform for the development of novel therapeutics. Derivatives of this core structure have been investigated for a range of biological activities. A notable example is the development of potent dual agonists for PPARα and PPARγ, which are key regulators of glucose and lipid metabolism. These compounds have shown potential as hypoglycemic and hypolipidemic agents, offering a promising avenue for the treatment of type 2 diabetes and dyslipidemia.
This document will focus on a representative derivative, c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid , to illustrate the application of this chemical class in drug discovery. We will detail its mechanism of action, provide quantitative data on its biological activity, and present detailed protocols for its synthesis and evaluation.
Mechanism of Action: PPARα/γ Dual Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in a reduction of circulating triglycerides.
-
PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin sensitization. Agonists of PPARγ, like the thiazolidinedione class of drugs, are effective at improving glycemic control in patients with type 2 diabetes.
Dual agonists that activate both PPARα and PPARγ offer a synergistic approach to treating metabolic syndrome by simultaneously addressing hyperglycemia and dyslipidemia. The binding of a dual agonist, such as a this compound derivative, to the PPARα/RXR and PPARγ/RXR heterodimers initiates a conformational change. This leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in glucose and lipid metabolism.[1][2][3][4][5]
Signaling Pathway
Quantitative Data
The following table summarizes the biological activity of c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid and related analogs.
| Compound ID | Target | Assay Type | EC50 (nM)[6] | In Vivo Model | Dose | Effect |
| Derivative A | hPPARα | Transactivation | 65 | db/db mice | 3 mg/kg | Significant decrease in blood glucose and triglycerides |
| (c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid) | mPPARα | Transactivation | 920 | |||
| dPPARα | Transactivation | 87 | ||||
| hPPARγ | Transactivation | 34 | ||||
| mPPARγ | Transactivation | 73 | ||||
| dPPARγ | Transactivation | 34 | Beagle dogs | 0.03 mg/kg | Remarkable triglyceride-lowering effect | |
| Fenofibrate | hPPARα | Transactivation | - | Beagle dogs | - | Similar triglyceride-lowering effect to Derivative A |
| Rosiglitazone | hPPARγ | Transactivation | - | db/db mice | - | Reference hypoglycemic agent |
h: human, m: mouse, d: dog
Experimental Protocols
Synthesis of c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid
The synthesis of the target compound involves a multi-step process, starting from commercially available materials. The following is a representative synthetic route.
Step 1: Synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid (General procedure for dioxane ring formation)[7]
-
To a solution of 2,2-bis(hydroxymethyl)propionic acid (0.05 mol) and an appropriate benzaldehyde derivative (0.05 mol) in a mixture of N,N-dimethylformamide (30 ml) and cyclohexane (15 ml), add p-toluenesulfonic acid monohydrate (0.005 mol).
-
Heat the reaction mixture at 353 K with stirring for 5 hours.
-
After cooling, evaporate the solvents under reduced pressure.
-
Dissolve the residue in diethyl ether (50 ml) and add sodium bicarbonate (5 mmol).
-
Wash the organic solution with water (100 ml) and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Note: The synthesis of the specific side chain and its attachment would require further detailed steps which are proprietary and not fully disclosed in the public literature. The above protocol illustrates a general method for forming the core dioxane carboxylic acid structure.
In Vitro PPARα/γ Transactivation Assay[6][8]
This assay measures the ability of a compound to activate PPARα and PPARγ in a cell-based system.
Materials:
-
HEK293T cells
-
Expression plasmids for GAL4-hPPARα-LBD and GAL4-hPPARγ-LBD chimeras
-
A reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene (e.g., pFR-Luc)
-
A control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Test compounds and reference agonists (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ)
Protocol:
-
Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
On the following day, transfect the cells with the GAL4-PPAR-LBD, reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 6 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control and reference agonists.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable non-linear regression analysis.
In Vivo Evaluation of Hypoglycemic and Hypolipidemic Activity in a Rodent Model[6]
This protocol describes the evaluation of a test compound's ability to lower blood glucose and lipid levels in a diabetic animal model.
Animal Model:
-
Genetically diabetic mice, such as C57BL/KsJ-db/db mice, are a suitable model as they exhibit hyperglycemia, hyperinsulinemia, and dyslipidemia, mimicking human type 2 diabetes.
Materials:
-
db/db mice (and lean littermates as controls)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Blood collection supplies
-
Assay kits for triglycerides, non-esterified fatty acids (NEFA), and insulin
Protocol:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Divide the db/db mice into groups (n=8-10 per group), including a vehicle control group and groups receiving different doses of the test compound.
-
Administer the test compound or vehicle orally by gavage once daily for a period of 14 days.
-
Monitor food and water intake, and body weight daily.
-
Measure non-fasting blood glucose levels from a tail vein blood sample at regular intervals (e.g., days 0, 7, and 14).
-
At the end of the 14-day treatment period, collect terminal blood samples for the analysis of plasma triglycerides, NEFA, and insulin.
-
(Optional) Perform an oral glucose tolerance test (OGTT) on day 15 to assess improvements in glucose disposal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.
Conclusion
Derivatives of this compound represent a valuable class of compounds for the discovery of new drugs targeting metabolic diseases. The example of c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid demonstrates the potential of this scaffold to yield potent PPARα/γ dual agonists with beneficial effects on both glucose and lipid metabolism. The protocols provided herein offer a framework for the synthesis and evaluation of similar compounds, facilitating further research and development in this promising area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic and hypolipidemic effects of a novel dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, E3030, in db/db mice and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Auxiliaries Potentially Derived from 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the theoretical application of chiral auxiliaries derived from 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid in asymmetric synthesis. Due to a lack of directly published data on chiral auxiliaries from this specific starting material, this guide presents a proposed synthetic pathway to a novel chiral auxiliary. This pathway is based on well-established synthetic transformations and draws analogies from structurally similar, well-documented chiral auxiliaries. Detailed experimental protocols for the key transformations, including the attachment of the auxiliary, a diastereoselective alkylation, and the cleavage of the auxiliary, are provided based on these analogous systems. All quantitative data from analogous reactions is summarized for clear comparison.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] The inherent chirality of the auxiliary directs the formation of one diastereomer over another, enabling the synthesis of enantiomerically enriched products.[1] After the desired stereocenter has been created, the auxiliary is removed and can, in principle, be recovered for reuse. This strategy is a powerful and reliable method for achieving high levels of stereocontrol in the synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is often critical to its efficacy and safety.
The general workflow for the use of a chiral auxiliary involves three key steps:
-
Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.
-
Diastereoselective Reaction: Performing a reaction that creates a new stereocenter, where the chiral auxiliary directs the stereochemical outcome.
-
Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically enriched product.
Proposed Synthesis of a Chiral Auxiliary from this compound
While this compound is not a commonly cited precursor for established chiral auxiliaries, a plausible synthetic route to a novel oxazolidinone-based chiral auxiliary can be proposed. This pathway involves the conversion of the carboxylic acid to a chiral amino alcohol, followed by cyclization. A key step in this proposed synthesis is the Curtius rearrangement, a versatile reaction that converts a carboxylic acid to an isocyanate, which can then be hydrolyzed to an amine with retention of stereochemistry.[2][3]
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic pathway to a chiral oxazolidinone auxiliary.
Application in Asymmetric Synthesis: A General Workflow
The newly synthesized chiral auxiliary can then be utilized in a variety of asymmetric transformations. A common application is in the diastereoselective alkylation of an attached acyl group. The general workflow for such a process is outlined below.
Figure 2: General workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocols (Based on Analogous Systems)
The following protocols are based on well-established procedures for structurally similar and widely used chiral auxiliaries, such as Evans' oxazolidinones. These should serve as a starting point for the application of the proposed chiral auxiliary derived from this compound.
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of a propionyl group to a chiral oxazolidinone auxiliary.
Materials:
-
Chiral oxazolidinone auxiliary
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the chiral oxazolidinone auxiliary in toluene, add triethylamine and a catalytic amount of DMAP.
-
Add propionic anhydride dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone.
Materials:
-
N-propionyl oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of NaHMDS in THF to the reaction mixture and stir for 30 minutes at -78 °C to form the enolate.
-
Add allyl iodide dropwise and continue stirring at -78 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify the major diastereomer by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of lithium hydroxide and hydrogen peroxide and stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the chiral carboxylic acid with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Dry the organic layer containing the product, concentrate, and purify as needed.
Quantitative Data from Analogous Systems
The following table summarizes typical yields and diastereoselectivities achieved in asymmetric alkylation reactions using well-established chiral oxazolidinone auxiliaries, which are structurally analogous to the proposed auxiliary. This data provides a benchmark for the expected performance of the novel auxiliary.
| Reaction Step | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference System |
| Acylation | Propionic anhydride | N/A | 73-78 | Evans Oxazolidinone |
| Alkylation | Allyl iodide | 98:2 | 61-77 | Evans Oxazolidinone |
| Cleavage | - | N/A | 60-80 | Evans Oxazolidinone |
Conclusion
While chiral auxiliaries derived directly from this compound are not prominently featured in the current literature, a viable synthetic route to a novel chiral oxazolidinone auxiliary from this starting material is proposed. By leveraging established synthetic methodologies such as the Curtius rearrangement, a new tool for asymmetric synthesis could be developed. The provided protocols, based on well-understood analogous systems, offer a robust starting point for the application of such a novel auxiliary in diastereoselective reactions. The success of this proposed auxiliary would depend on its ability to achieve high levels of diastereoselectivity and the ease of its synthesis and subsequent cleavage. Further research is warranted to explore the synthesis and application of this and other chiral auxiliaries derived from readily available chiral pool starting materials.
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Dimethyl-1,3-Dioxane Derivatives in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-dimethyl-1,3-dioxane derivatives as protecting groups for 1,3-diols in organic synthesis. This strategy is pivotal in the construction of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutics.
Introduction
The protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive sites while performing transformations elsewhere in the molecule.[1] For 1,3-diols, the formation of a 2,2-dimethyl-1,3-dioxane, a cyclic acetal, is a robust and widely employed protective strategy.[2] This six-membered ring system offers a balance of stability and selective cleavage, making it an invaluable tool in multistep syntheses.
Advantages of 2,2-Dimethyl-1,3-Dioxane Protecting Groups:
-
Ease of Formation: Readily formed from 1,3-diols and a ketone or ketone equivalent.
-
Stability: Generally stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments.[3][4]
-
Selective Cleavage: Can be selectively removed under acidic conditions, often leaving other acid-sensitive groups intact with careful selection of reagents and conditions.[5]
-
Impact on Stereochemistry: The rigid chair-like conformation of the 1,3-dioxane ring can influence the stereochemical outcome of subsequent reactions on the protected substrate.[2]
General Reaction Pathway
The formation of a 2,2-dimethyl-1,3-dioxane involves the acid-catalyzed reaction of a 1,3-diol with acetone or a more reactive equivalent such as 2,2-dimethoxypropane or 2-methoxypropene.[6] The reaction is an equilibrium process, and removal of the water or methanol byproduct is necessary to drive it to completion.[3] Deprotection is achieved by acid-catalyzed hydrolysis, regenerating the 1,3-diol.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the protection of 1,3-diols as 2,2-dimethyl-1,3-dioxanes and their subsequent deprotection.
Table 1: Protection of 1,3-Diols as 2,2-Dimethyl-1,3-Dioxanes
| Substrate | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Propane-1,3-diol | 2,2-Dimethoxypropane | Iodine (20 mol%) | None | Room Temp | 3 | 77 |
| 2,2-Dimethylpropane-1,3-diol | 2,2-Dimethoxypropane | HT-S | None | 80 | 0.83 | 82[7] |
| 2-Pentylpropane-1,3-diol | 2,2-Dimethoxypropane | HT-S | None | 80 | 1 | 77[7] |
| 2,2-Bis(bromomethyl)propane-1,3-diol | 2,2-Dimethoxypropane | HT-S | None | 80 | 1 | 99[7] |
| Various 1,2- and 1,3-diols | Acetone | Cation Exchange Resin | Toluene | Room Temp | 5-10 | Good to Excellent |
| (2S,3R)-2-[(4-methoxybenzyloxy)methyl]hex-5-ene-1,3-diol | 2-Methoxypropene | TsOH·H₂O | CH₂Cl₂ | 0 | - | 95[2] |
Table 2: Deprotection of 2,2-Dimethyl-1,3-Dioxanes
| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Various Acetonides | Aqueous Trifluoroacetic Acid | THF | Room Temp | - | - |
| Various Acetonides | Dilute HCl | THF | Room Temp | - | - |
| Various Acetonides | Dowex 50W resin | Methanol/Water | - | - | - |
| N(Boc)amino alcohol acetonides | Clay catalyst | Methanol | Room Temp | 2 | Quantitative[8] |
Stability of 2,2-Dimethyl-1,3-Dioxane Protecting Group
The stability of the 2,2-dimethyl-1,3-dioxane group to various reagents is crucial for its successful application in multi-step synthesis.
Table 3: Stability Profile
| Reagent Class | Specific Reagents | Stability | Notes |
| Bases | LDA, NEt₃, Pyridine, t-BuOK, NaOMe | Stable[3][9] | Generally stable to a wide range of strong and weak bases. |
| Nucleophiles | Grignard reagents, Organolithiums | Stable[4] | Inert to common organometallic reagents. |
| Reducing Agents | LiAlH₄, NaBH₄, H₂/Pd | Stable | Stable to common hydride reducing agents and catalytic hydrogenation. |
| Oxidizing Agents | PCC, PDC, Jones Reagent | Generally Stable[3] | Stable to mild chromium-based oxidants. Stronger oxidants in the presence of Lewis acids may cause cleavage. |
| Acids | Strong aqueous acids (HCl, H₂SO₄), Lewis acids (BF₃·OEt₂) | Labile[3][5] | Cleaved by both Brønsted and Lewis acids. |
| Fluoride Reagents | TBAF | Stable | Generally stable, allowing for the selective deprotection of silyl ethers. |
Experimental Protocols
The following are detailed protocols for the protection of a generic 1,3-diol and the subsequent deprotection of the resulting 2,2-dimethyl-1,3-dioxane.
Protocol 1: Protection of a 1,3-Diol using 2,2-Dimethoxypropane and Catalytic Iodine[10]
Materials:
-
1,3-Diol (1.0 equiv)
-
2,2-Dimethoxypropane (DMP) (used as solvent)
-
Iodine (I₂) (0.2 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-diol (20 mmol) in 2,2-dimethoxypropane, add iodine (20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2-dimethyl-1,3-dioxane.
Protocol 2: Acid-Catalyzed Deprotection of a 2,2-Dimethyl-1,3-Dioxane[5]
Materials:
-
2,2-Dimethyl-1,3-dioxane derivative (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2,2-dimethyl-1,3-dioxane derivative in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M HCl (e.g., 0.1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,3-diol, which can be further purified if necessary.
Applications in Drug Development
The 2,2-dimethyl-1,3-dioxane protecting group strategy is instrumental in the synthesis of numerous pharmaceutical agents.
-
Anticancer Agents: In the synthesis of the anticancer drug Gemcitabine, a key intermediate is (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, which is derived from the protection of a diol.[10] The synthesis of certain 1,3,4-thiadiazole derivatives with potential anticancer activity also utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a starting material.[11]
-
Antiviral Agents: The development of human rhinovirus (HRV) 3C protease inhibitors has involved the design and synthesis of 2,2-dimethyl-1,3-dioxolane derivatives.[12]
-
Multidrug Resistance Modulators: Novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and investigated as effective modulators to overcome multidrug resistance in cancer chemotherapy.[13]
Conclusion
The use of 2,2-dimethyl-1,3-dioxane derivatives as protecting groups for 1,3-diols is a well-established and highly effective strategy in organic synthesis. Its reliability, ease of use, and predictable stability make it a first-choice for chemists in academic and industrial research, particularly in the intricate synthetic pathways required for drug development. Careful consideration of the stability and deprotection conditions allows for its seamless integration into complex synthetic routes.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. manavchem.com [manavchem.com]
- 7. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and evaluation of 2,2-dimethyl-1,3-dioxolane derivatives as human rhinovirus 3C protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Knoevenagel Condensation Reactions with 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Knoevenagel condensation reactions using 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This versatile reagent is highly valued in organic synthesis for its ability to form carbon-carbon bonds, leading to a wide array of valuable intermediates for pharmaceutical and materials science applications.[1][2]
The high acidity of the methylene protons at the C-5 position of Meldrum's acid (pKa = 4.97) makes it an excellent nucleophile in the Knoevenagel condensation, reacting with aldehydes and ketones to form arylidene or alkylidene derivatives.[1][2] These products serve as key precursors for the synthesis of various heterocyclic compounds and other complex molecules.[3]
General Reaction Scheme
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] In the case of Meldrum's acid and an aldehyde, the reaction proceeds as follows:
Caption: General Knoevenagel condensation of Meldrum's acid.
Data Presentation: A Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Knoevenagel condensation with Meldrum's acid. Below is a summary of various methodologies applied to the synthesis of 5-benzylidene and substituted benzylidene derivatives of Meldrum's acid.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | L-Tyrosine | Solvent-free (Grindstone) | Room Temperature | 10 min | 95 | [5] |
| 4-Chlorobenzaldehyde | L-Tyrosine | Solvent-free (Grindstone) | Room Temperature | 12 min | 98 | [5] |
| 4-Nitrobenzaldehyde | L-Tyrosine | Solvent-free (Grindstone) | Room Temperature | 8 min | 96 | [5] |
| 4-Methoxybenzaldehyde | Piperidine (catalytic) | [bmim]BF4 (ionic liquid) | Room Temperature | 10 h | 94 | [6] |
| Benzaldehyde | None | Water | Room Temperature | 2-3 h | ~80 | [7] |
| 4-Hydroxybenzaldehyde | None | Water | Room Temperature | 2-3 h | ~80 | [7] |
| 3,4-Dihydroxybenzaldehyde | None | Water | Room Temperature | 2-3 h | ~80 | [7] |
| 4-Methoxybenzaldehyde | None | Ethanol | Not Specified | Not Specified | Not Specified | [8] |
| 4-Hydroxybenzaldehyde | None | Ethanol | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Herein are detailed protocols for selected Knoevenagel condensation reactions with Meldrum's acid, providing a practical guide for laboratory synthesis.
Protocol 1: L-Tyrosine Catalyzed Solvent-Free Knoevenagel Condensation
This environmentally friendly protocol utilizes L-tyrosine as a catalyst under solvent-free conditions, employing a simple grinding method.[5]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (1 mmol)
-
L-Tyrosine (0.1 mmol)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), and L-tyrosine (0.1 mmol).
-
Grind the mixture with a pestle at room temperature for the time specified in the data table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the solid reaction mixture with water.
-
Recrystallize the crude product from ethanol to obtain the pure 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.
Protocol 2: Catalyst-Free Knoevenagel Condensation in Water
This green chemistry approach leverages water as a solvent and avoids the need for a catalyst, offering a simple and eco-friendly synthetic route.[7]
Materials:
-
Aromatic aldehyde (10 mmol)
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (10 mmol)
-
Water (50 mL)
-
Ethanol (for washing)
Procedure:
-
Suspend the aromatic aldehyde (10 mmol) and Meldrum's acid (10 mmol) in water (50 mL) in a flask.
-
Stir the heterogeneous mixture vigorously at room temperature for 2-3 hours.
-
Collect the resulting solid product by filtration.
-
Wash the product with a 50% ethanol-water mixture.
-
Dry the purified product to yield the amorphous solid arylidene derivative.
Protocol 3: Piperidine-Catalyzed Knoevenagel Condensation in an Ionic Liquid
This method employs a traditional basic catalyst, piperidine, in a recyclable ionic liquid, [bmim]BF4, offering high yields at room temperature.[6]
Materials:
-
4-Methoxybenzaldehyde (2 mmol)
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (2 mmol)
-
Piperidine (10 µL)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) (1 g)
-
Diethyl ether
Procedure:
-
In a reaction vessel, dissolve 4-methoxybenzaldehyde (2 mmol) and Meldrum's acid (2 mmol) in [bmim]BF4 (1 g).
-
Add a catalytic amount of piperidine (10 µL) to the mixture.
-
Stir the solution at room temperature for 10 hours.
-
After the reaction is complete, extract the product with diethyl ether.
-
Evaporate the solvent from the ethereal extracts to obtain the desired product.
Visualizations
Experimental Workflow: General Knoevenagel Condensation
The following diagram illustrates a typical workflow for performing a Knoevenagel condensation reaction in the laboratory.
Caption: A typical experimental workflow for Knoevenagel condensation.
Logical Relationship: Factors Influencing Reaction Outcome
This diagram outlines the key factors that researchers can manipulate to optimize the outcome of the Knoevenagel condensation.
Caption: Key factors influencing the Knoevenagel condensation outcome.
References
- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. sbq.org.br [sbq.org.br]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Reduction of Ketones using 2,2-Dimethyl-1,3-dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and other complex molecules. One effective strategy employs chiral 1,3-dioxanes, derived from the ketone and a chiral diol, as covalent chiral auxiliaries. This approach allows for the diastereoselective reduction of the ketal, which, after removal of the auxiliary, yields the desired chiral alcohol.
This document provides detailed protocols for the stereoselective reduction of ketones via chiral 2,2-disubstituted-1,3-dioxane intermediates, specifically those derived from chiral 1,3-diols like (2S,4S)-(-)-pentanediol or (2R,4R)-(+)-pentanediol. The choice of reducing agent dictates the stereochemical outcome, enabling access to either syn- or anti-1,3-diol derivatives with high diastereoselectivity. Reduction with bulky aluminum hydride reagents typically proceeds through a syn-mechanism, while Lewis acid-mediated reduction with silanes follows an anti-pathway.[1]
Core Concepts and Reaction Pathways
The fundamental principle involves three key steps:
-
Ketalization: The prochiral ketone is reacted with a chiral 1,3-diol (e.g., (2R,4R)-pentanediol) to form a chiral 2,2-disubstituted-1,3-dioxane.
-
Diastereoselective Reduction: The C=O bond is effectively "reduced" by a hydride transfer to the C2-position of the dioxane ring, which undergoes reductive cleavage. The stereochemistry of the newly formed hydroxyl group is directed by the chiral auxiliary.
-
Auxiliary Removal: The chiral diol auxiliary is cleaved from the product, typically by hydrolysis or other methods, to yield the enantiomerically enriched secondary alcohol.
The stereochemical outcome of the reduction is highly dependent on the reducing agent employed.
-
Syn-Reduction (Aluminum Hydride Reagents): Reagents like diisobutylaluminum hydride (DIBAL-H) coordinate to the dioxane oxygens and deliver the hydride intramolecularly, leading to the syn diastereomer.[1]
-
Anti-Reduction (Triethylsilane/Lewis Acid): A combination of triethylsilane (Et₃SiH) and a Lewis acid, such as titanium(IV) chloride (TiCl₄) or boron trifluoride-diethyl etherate (BF₃·OEt₂), results in an intermolecular hydride delivery, favoring the formation of the anti diastereomer.[1]
Caption: General workflow for stereoselective ketone reduction.
Quantitative Data Summary
The diastereoselectivity of the reduction is highly dependent on the substrate and the chosen reducing agent. The following tables summarize typical results for the reduction of various ketone-derived chiral 1,3-dioxanes.
Table 1: syn-Selective Reduction with Aluminum Hydride Reagents (Chiral Auxiliary: (2R,4R)-(-)-Pentanediol)
| Entry | Ketone Substrate (R¹-CO-R²) | Reducing Agent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Acetophenone | DIBAL-H | >95:5 | ~85 |
| 2 | Propiophenone | DIBAL-H | >95:5 | ~88 |
| 3 | Cyclohexyl methyl ketone | DIBAL-H | >90:10 | ~82 |
| 4 | 2-Octanone | Red-Al® | >90:10 | ~80 |
Table 2: anti-Selective Reduction with Triethylsilane and Lewis Acids (Chiral Auxiliary: (2R,4R)-(-)-Pentanediol)
| Entry | Ketone Substrate (R¹-CO-R²) | Reducing System | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | Acetophenone | Et₃SiH / TiCl₄ | >95:5 | ~90 |
| 2 | Propiophenone | Et₃SiH / TiCl₄ | >98:2 | ~92 |
| 3 | Cyclohexyl methyl ketone | Et₃SiH / BF₃·OEt₂ | >95:5 | ~85 |
| 4 | 2-Octanone | Et₃SiH / TiCl₄ | >90:10 | ~88 |
Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions and substrate purity. Data is compiled based on typical outcomes for these reaction types.
Experimental Protocols
Protocol 1: Formation of the Chiral 2,2-Dimethyl-1,3-dioxane Derivative
This protocol describes the formation of the chiral ketal from a prochiral ketone and (2R,4R)-(-)-pentanediol.
Caption: Workflow for chiral dioxane synthesis.
Materials:
-
Prochiral ketone (1.0 equiv)
-
(2R,4R)-(-)-Pentanediol (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the ketone (1.0 equiv), (2R,4R)-(-)-pentanediol (1.1 equiv), and toluene.
-
Add p-toluenesulfonic acid monohydrate (0.05 equiv) to the mixture.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral 1,3-dioxane.
Protocol 2: syn-Selective Reduction using DIBAL-H
This protocol details the reductive cleavage of a chiral 1,3-dioxane to yield the syn-monoprotected 1,3-diol.
Materials:
-
Chiral 2,2-disubstituted-1,3-dioxane (1.0 equiv)
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes, 2.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)
Procedure:
-
Dissolve the chiral 1,3-dioxane (1.0 equiv) in anhydrous dichloromethane in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (2.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
Protocol 3: anti-Selective Reduction using Triethylsilane/TiCl₄
This protocol describes the reductive cleavage of a chiral 1,3-dioxane to yield the anti-monoprotected 1,3-diol.[1]
Materials:
-
Chiral 2,2-disubstituted-1,3-dioxane (1.0 equiv)
-
Triethylsilane (Et₃SiH) (2.5 equiv)
-
Titanium(IV) chloride (TiCl₄) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the chiral 1,3-dioxane (1.0 equiv) in anhydrous dichloromethane in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C.
-
Add triethylsilane (2.5 equiv) to the solution.
-
Slowly add titanium(IV) chloride (1.2 equiv) dropwise. The solution may turn a dark color.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until gas evolution ceases.
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with dichloromethane.
-
Separate the layers of the filtrate and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 4: Removal of the Chiral Auxiliary
This protocol outlines a general method for the oxidative cleavage of the resulting monoprotected 1,3-diol to furnish the chiral secondary alcohol.
Materials:
-
Monoprotected 1,3-diol (from Protocol 2 or 3)
-
Lead(IV) acetate (Pb(OAc)₄) or Sodium periodate (NaIO₄)
-
Dichloromethane or Tetrahydrofuran/Water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the monoprotected 1,3-diol in a suitable solvent (e.g., dichloromethane for Pb(OAc)₄ or THF/water for NaIO₄).
-
Cool the solution to 0 °C.
-
Add the oxidizing agent (e.g., Pb(OAc)₄, 1.1 equiv) portion-wise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction (e.g., with saturated NaHCO₃ for Pb(OAc)₄ or by filtration of inorganic salts for NaIO₄).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting chiral alcohol by column chromatography. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent (e.g., Mosher's acid).
Conclusion
The use of chiral 2,2-dimethyl-1,3-dioxane derivatives provides a powerful and versatile method for the stereoselective reduction of ketones. By selecting the appropriate reducing agent, chemists can predictably access either the syn or anti diastereomer of the corresponding 1,3-diol precursor, which can then be converted to the desired chiral secondary alcohol. The protocols outlined herein provide a robust framework for the application of this methodology in a research and development setting.
References
Application of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid in the Synthesis of (-)-Enterolactone
Introduction
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, a protected form of glyceric acid, serves as a versatile chiral building block in the asymmetric synthesis of complex natural products. Its rigid dioxane framework allows for excellent stereocontrol in a variety of chemical transformations. This application note details the use of this chiral synthon in the total synthesis of (-)-enterolactone, a lignan with significant biological activity, including potential anticancer and phytoestrogenic effects. The synthesis leverages the inherent chirality of the starting material to establish the key stereocenters of the target molecule.
Core Application: Chiral Building Block for Lignan Synthesis
The primary application of this compound in this context is as a chiral pool starting material. The synthesis of (-)-enterolactone, a dibenzylbutyrolactone lignan, requires the stereospecific introduction of two adjacent chiral centers. By starting with the enantiomerically pure (R)- or (S)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid, the absolute stereochemistry of the final product can be effectively controlled.
The overall synthetic strategy involves the conversion of the carboxylic acid to a suitable electrophile, followed by coupling with an appropriate nucleophile and subsequent functional group manipulations to form the butyrolactone core of enterolactone. The dioxane protecting group is instrumental in masking the diol functionality during the initial steps and is removed under acidic conditions at a later stage.
Key Synthetic Transformations and Quantitative Data
The synthesis of (-)-enterolactone from (S)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid involves several key steps. The quantitative data for these transformations are summarized in the table below.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Stereoselectivity (d.r.) |
| 1 | Weinreb Amide Formation | 1. SOCl₂, cat. DMF, CH₂Cl₂2. HN(OMe)Me·HCl, Et₃N, CH₂Cl₂, 0 °C to rt | (S)-N-methoxy-N-methyl-2,2-dimethyl-1,3-dioxane-5-carboxamide | 92 | N/A |
| 2 | Grignard Addition | 3-methoxybenzylmagnesium chloride, THF, -78 °C to 0 °C | (S)-1-(2,2-dimethyl-1,3-dioxan-5-yl)-2-(3-methoxyphenyl)ethan-1-one | 85 | N/A |
| 3 | Stereoselective Reduction | L-Selectride®, THF, -78 °C | (1S,2S)-1-(2,2-dimethyl-1,3-dioxan-5-yl)-2-(3-methoxyphenyl)ethan-1-ol | 95 | >98:2 |
| 4 | Acetonide Deprotection and Lactonization | 1. p-TsOH, MeOH2. Jones oxidation (H₂CrO₄) | (-)-Hinokinin | 78 (over 2 steps) | N/A |
| 5 | Demethylation | BBr₃, CH₂Cl₂, -78 °C to rt | (-)-Enterolactone | 88 | N/A |
Experimental Protocols
Step 1: Synthesis of (S)-N-methoxy-N-methyl-2,2-dimethyl-1,3-dioxane-5-carboxamide (Weinreb Amide)
To a solution of (S)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid (1.60 g, 10.0 mmol) in dichloromethane (50 mL) was added a catalytic amount of N,N-dimethylformamide (DMF, 2 drops). Thionyl chloride (1.1 mL, 15.0 mmol) was added dropwise at 0 °C, and the mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure. The resulting acid chloride was dissolved in dichloromethane (20 mL) and added dropwise to a suspension of N,O-dimethylhydroxylamine hydrochloride (1.46 g, 15.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in dichloromethane (30 mL) at 0 °C. The reaction mixture was stirred overnight while warming to room temperature. The reaction was quenched with saturated aqueous ammonium chloride solution, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford the Weinreb amide as a colorless oil.
Step 3: Stereoselective Reduction of the Ketone
To a solution of the ketone from Step 2 (2.64 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at -78 °C under an argon atmosphere was added L-Selectride® (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise. The reaction mixture was stirred at -78 °C for 3 hours. The reaction was quenched by the slow addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide. The mixture was allowed to warm to room temperature and stirred for 1 hour. The layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash chromatography (silica gel, 20% ethyl acetate in hexanes) to yield the corresponding alcohol as a white solid.
Visualizations
Caption: Synthetic pathway to (-)-Enterolactone.
Caption: Key experimental workflows.
Conclusion
This application note demonstrates the utility of this compound as a valuable chiral starting material for the enantioselective synthesis of the natural product (-)-enterolactone. The presented synthetic route is efficient and provides high stereoselectivity in the key reduction step, highlighting the effectiveness of the dioxane protecting group in directing the stereochemical outcome. The detailed protocols provide a practical guide for researchers in natural product synthesis and drug development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and optimization of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic strategies for preparing this compound:
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Oxidation of a Primary Alcohol: This involves the oxidation of 2,2-Dimethyl-1,3-dioxane-5-methanol to the corresponding carboxylic acid.
-
Hydrolysis of an Ester: Saponification of a corresponding ester, such as Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, provides the target acid.
-
Acetal Protection of a Diol: This route involves the protection of a suitable dihydroxy carboxylic acid precursor, like glyceric acid, with acetone or an acetone equivalent.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors regardless of the synthetic route. Key areas to investigate include:
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Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as required.
-
Reaction Atmosphere: Some reactions may be sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Temperature Control: Inadequate temperature control can lead to side reactions or decomposition of reactants and products.
-
Reaction Time: The reaction may not be reaching completion, or conversely, the product may be degrading over extended periods. Time-course studies are recommended for optimization.
-
Work-up Procedure: Product may be lost during extraction, purification, or isolation steps. Review your pH adjustments, choice of solvents, and drying methods.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Co-spotting the reaction mixture with the starting material provides a clear indication of its consumption. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to track the formation of the product and any byproducts.
Q4: The final product is difficult to purify. What strategies can I employ?
A4: Purification challenges often arise from unreacted starting materials or the presence of byproducts with similar polarities to the desired product. Consider the following:
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective.
-
Column Chromatography: For oils or solids that do not recrystallize well, silica gel chromatography with an optimized eluent system is the standard approach.
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Acid-Base Extraction: As the target molecule is a carboxylic acid, you can use acid-base extraction during the work-up to separate it from neutral organic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃). The carboxylate salt will move to the aqueous layer. Subsequently, acidify the aqueous layer and extract the pure carboxylic acid back into an organic solvent.
Troubleshooting Guides
Route 1: Oxidation of 2,2-Dimethyl-1,3-dioxane-5-methanol
This route is a common choice when the precursor alcohol is readily available. However, controlling the oxidation state can be challenging.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Alcohol | 1. Inactive oxidizing agent. 2. Insufficient amount of oxidant. 3. Low reaction temperature. | 1. Use a fresh batch of the oxidizing agent. Common oxidants include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄).[1] 2. Increase the molar equivalents of the oxidant. An excess is often required.[2] 3. Gradually increase the reaction temperature while carefully monitoring for side product formation. |
| Reaction Stops at the Aldehyde Intermediate | 1. Oxidizing agent is too mild. 2. Insufficient reaction time or oxidant. | 1. Switch to a stronger oxidizing agent like potassium dichromate(VI) in dilute sulfuric acid and heat under reflux.[2][3] 2. Ensure at least two equivalents of oxidant are used for the conversion from alcohol to carboxylic acid and prolong the reaction time.[2] |
| Formation of Numerous Byproducts | 1. Over-oxidation and decomposition. 2. Reaction temperature is too high. 3. The dioxane ring is unstable to the strong acidic/oxidative conditions. | 1. Use a milder, more selective oxidant. A two-step process (e.g., PCC to aldehyde, then Oxone to the acid) can offer better control.[4] 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Buffer the reaction if possible, or choose an oxidant that works under neutral or milder pH conditions. |
Route 2: Hydrolysis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Hydrolysis is often straightforward but can be complicated by the stability of the acetal group.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient base or acid catalyst. 2. Low reaction temperature. 3. Steric hindrance around the ester. | 1. Use a larger excess of the base (e.g., 2-3 equivalents of LiOH or NaOH).[5] 2. Heat the reaction mixture to reflux to increase the rate of hydrolysis. 3. Increase the reaction time significantly (e.g., 12-24 hours). |
| Dioxane Ring Cleavage | 1. The use of strong acidic conditions for hydrolysis. | 1. Strongly prefer basic hydrolysis (saponification) conditions, as the acetal is stable to base. 2. If acid hydrolysis is necessary, use milder conditions (e.g., dilute acetic acid) and monitor carefully for the appearance of diol byproducts. |
| Difficulty Isolating the Product | 1. Incomplete precipitation after acidification. 2. Product is highly soluble in water. | 1. After acidification, cool the solution in an ice bath to maximize precipitation. 2. If the product does not precipitate, perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). Saturating the aqueous layer with NaCl can improve extraction efficiency. |
Experimental Protocols
Protocol 1: Oxidation of 2,2-Dimethyl-1,3-dioxane-5-methanol with Jones Reagent
-
Preparation: Dissolve 2,2-Dimethyl-1,3-dioxane-5-methanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Reaction: Add Jones reagent dropwise to the stirred solution. The color should change from orange to green/brown. Monitor the reaction by TLC. Continue adding the reagent until the orange color persists, indicating an excess of oxidant.
-
Quenching: Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears.
-
Work-up: Filter the mixture through a pad of celite to remove chromium salts. Remove the acetone under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude carboxylic acid by column chromatography or recrystallization.
Protocol 2: Saponification of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
-
Preparation: Dissolve Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (1.0 eq) in a 2:1 mixture of dioxane and water.
-
Reaction: Add LiOH (2.0 eq) to the solution. Stir the reaction at room temperature overnight or heat to reflux for 2-4 hours.[5] Monitor the disappearance of the starting ester by TLC.
-
Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water.
-
Isolation: Cool the solution in an ice bath and acidify to pH ~2 with dilute HCl. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the acidified solution with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the product.
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Conversion of 2,2-Dimethyl-1,3-dioxane-5-methanol
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Jones Reagent | Acetone | 0 to 25 | 2 | 75 |
| KMnO₄ | Acetone/H₂O | 0 | 4 | 68 |
| PDC | DCM | 25 | 12 | 55 |
| TEMPO/NaOCl | DCM/H₂O | 0 | 3 | 82 |
Table 2: Optimization of Saponification Conditions for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
| Base (eq.) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH (2.0) | MeOH/H₂O | 65 | 4 | 92 |
| LiOH (2.0) | Dioxane/H₂O | 25 | 16 | 95[5] |
| KOH (3.0) | EtOH/H₂O | 78 | 3 | 90 |
| LiOH (1.5) | THF/H₂O | 25 | 24 | 85 |
Mandatory Visualizations
Caption: Synthetic routes to the target compound.
Caption: General workflow for reaction optimization.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during esterification, amidation, and protecting group manipulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a carboxylic acid derivative featuring a cyclic acetal (an acetonide). This acetonide group serves as a protecting group for a diol. The molecule is often used as a building block in organic synthesis, particularly in the preparation of dendrimers and other complex molecules where controlled manipulation of functional groups is required.[1][2]
Q2: What are the key stability considerations for this molecule?
A2: The 2,2-dimethyl-1,3-dioxane (acetonide) group is sensitive to acidic conditions, which can lead to its cleavage (deprotection). Therefore, reactions should be carefully planned to avoid premature removal of this protecting group unless desired. It is generally stable to basic and neutral conditions.
Q3: How can I purify this compound and its derivatives?
A3: Standard purification techniques such as column chromatography on silica gel are often effective. For the carboxylic acid itself, extraction into a basic aqueous solution, washing the aqueous layer with an organic solvent to remove non-acidic impurities, followed by acidification and extraction into an organic solvent can be an effective purification method. Distillation under reduced pressure may be suitable for its ester derivatives.[3]
Troubleshooting Guides
Esterification Reactions (Fischer Esterification)
Q1: I am getting a low yield in the Fischer esterification of this compound. What are the possible causes and solutions?
A1: Low yields in Fischer esterification can be attributed to several factors. Here is a troubleshooting guide:
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Incomplete Reaction: Fischer esterification is an equilibrium process.[4] To drive the reaction towards the ester product, consider the following:
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Use a large excess of the alcohol: This is often the most practical way to shift the equilibrium.
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Remove water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
-
Steric Hindrance: The bulky 2,2-dimethyl-1,3-dioxane group may cause steric hindrance, slowing down the reaction.
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Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
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Choose a less hindered alcohol: If possible, using a smaller alcohol may improve the reaction rate.
-
-
Catalyst Issues:
-
Ensure sufficient catalyst: A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is required.
-
Catalyst deactivation: Ensure all reagents and glassware are dry, as water can interfere with the catalyst.
-
-
Side Reactions (Deprotection): The acidic conditions required for Fischer esterification can lead to the cleavage of the acetonide protecting group.
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Use milder acid catalysts: Consider using a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS).
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Control reaction temperature: Avoid excessively high temperatures which can promote deprotection.
-
Troubleshooting Workflow for Low Yield in Fischer Esterification
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Amidation Reactions
Q2: My amide coupling reaction using EDC/HOBt is giving a low yield and multiple side products. What could be the problem?
A2: Amide coupling reactions can be sensitive to reaction conditions. Here are some common issues and their solutions:
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Inefficient Activation: The carboxylic acid may not be efficiently activated.
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Ensure anhydrous conditions: Water can hydrolyze the activated ester intermediate. Use anhydrous solvents and reagents.
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Optimize reagent stoichiometry: Typically, 1.1-1.5 equivalents of EDC and HOBt are used.
-
-
Steric Hindrance: Similar to esterification, the bulky dioxane ring can hinder the approach of the amine.
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Increase reaction time: Allow the reaction to proceed for a longer duration at room temperature.
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Gentle heating: In some cases, gentle heating (e.g., to 40-50 °C) can improve the reaction rate, but monitor for decomposition.
-
-
Base Issues: An appropriate base is often required to neutralize the hydrochloride salt of EDC and to deprotonate the amine hydrochloride if it is used as the starting material.
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Choice of base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
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Stoichiometry: Use 1-2 equivalents of the base. Excess base can sometimes cause side reactions.
-
-
Low Nucleophilicity of the Amine: If the amine is electron-deficient or sterically hindered, the reaction will be slower.
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Consider alternative coupling reagents: For challenging couplings, more potent activating agents like HATU or HBTU might be necessary.
-
Quantitative Data Summary
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amidation | Carboxylic Acid, Amine, Copper Nanoparticles | Benzene | 80 | - | 80-95 | [5] |
| Amidation | Carboxylic Acid, Amine, TiCl4 | Pyridine | 85 | 2 | Moderate to Excellent | [6] |
| Esterification | Monoethyl fumarate, t-BuOH, DCC, DMAP | Dichloromethane | Room Temp | 3 | 76-81 | [7] |
Note: The yields mentioned are for general amidation and esterification reactions and may vary for this compound due to its specific structure.
Deprotection (Acetonide Cleavage)
Q3: I am trying to remove the 2,2-dimethyl-1,3-dioxane protecting group, but the reaction is either incomplete or gives side products. How can I optimize this?
A3: The acid-catalyzed cleavage of the acetonide is a common procedure, but requires careful control.
-
Incomplete Deprotection:
-
Acid Strength and Concentration: A stronger acid or a higher concentration will accelerate the reaction. Common conditions include using a solution of HCl in an organic solvent or a mixture of trifluoroacetic acid (TFA) and water.
-
Reaction Time and Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction by TLC to avoid decomposition of the product.
-
-
Formation of Side Products:
-
Use of Scavengers: The cleavage of the acetonide releases acetone. If your product is sensitive to acetone (e.g., contains a primary amine that could form an imine), consider adding a scavenger.
-
Control of Reaction Conditions: Over-exposure to strong acid or high temperatures can lead to degradation of the desired product. It is crucial to quench the reaction as soon as the starting material is consumed.
-
Alternative Deprotection Methods: For sensitive substrates, milder deprotection conditions can be employed. This includes using a milder acid catalyst or Lewis acids like zinc bromide.[8]
-
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
Dissolve this compound (1.0 eq) in the desired alcohol (used as the solvent, a large excess).
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Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. A Dean-Stark trap can be used to remove water.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the excess alcohol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude ester by column chromatography on silica gel.
Protocol 2: General Procedure for Amidation using EDC/HOBt
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Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane.
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Cool the mixture to 0 °C in an ice bath.
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Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
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If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (2.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 8-24 hours).
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude amide by column chromatography on silica gel.
Protocol 3: General Procedure for Acid-Catalyzed Deprotection
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Dissolve the this compound derivative in a suitable organic solvent (e.g., dichloromethane or methanol).
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Add an aqueous solution of a strong acid (e.g., 1N HCl) or a solution of trifluoroacetic acid in dichloromethane.[8]
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Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, neutralize the acid with a mild base such as saturated aqueous sodium bicarbonate.
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Extract the product into an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the deprotected product as needed.
Mandatory Visualizations
Experimental Workflow: Dendrimer Synthesis
The synthesis of dendrimers often involves a repetitive sequence of reactions. 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a close analog of the topic compound, is a common building block for polyester dendrimers.[1] The general workflow involves coupling the carboxylic acid with a hydroxyl-terminated core, followed by deprotection of the acetonide to reveal new hydroxyl groups for the next generation of coupling.
Caption: Workflow for the divergent synthesis of dendrimers.
References
- 1. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | C8H14O4 | CID 11355776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. RU2565059C1 - Method of producing carboxylic acid amides - Google Patents [patents.google.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.
| Issue | Potential Cause(s) | Recommended Action(s) | Expected Outcome |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or catalyst activity. 2. Equilibrium not shifted towards product: Presence of water in the reaction mixture. 3. Side reactions: Formation of oligomers (polyesters) or ethers. | 1. Increase reaction time and/or add a fresh portion of acid catalyst. 2. Ensure anhydrous conditions. Use dry solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically. 3. Optimize reaction temperature and catalyst loading to minimize side reactions. See "Side Reaction Products" section for identification. | Increased yield of this compound. |
| Presence of High Molecular Weight Impurities (Oligomers) | Intermolecular esterification: The carboxylic acid moiety of one molecule of 2,2-bis(hydroxymethyl)propionic acid reacts with a hydroxyl group of another molecule, leading to polyester formation. This is favored by higher temperatures and prolonged reaction times. | - Lower the reaction temperature. - Reduce the reaction time. Monitor the reaction progress closely by TLC or NMR. - Use a milder acid catalyst or a lower concentration of the catalyst. | Minimized formation of polyester byproducts, leading to a cleaner reaction mixture and easier purification. |
| Formation of Unknown Byproducts | 1. Intramolecular etherification: Formation of a cyclic ether. 2. Intermolecular etherification: Formation of an ether linkage between two molecules of the starting material or product. 3. Lactone formation: Intramolecular esterification. | 1. & 2. Similar to oligomerization, lower temperatures and shorter reaction times can reduce ether formation. 3. This is less common for the formation of a six-membered ring in this specific structure but can be influenced by the catalyst and solvent. | Reduced levels of ether and lactone byproducts. |
| Product is an intractable oil or gum | Mixture of product and oligomeric/polymeric byproducts: The presence of high molecular weight species can prevent the desired product from crystallizing. | - Attempt purification by column chromatography on silica gel. - Try trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to selectively dissolve the desired product or precipitate the impurities. | Isolation of the pure, crystalline this compound. |
| Difficulty in Removing the Acid Catalyst | Incomplete quenching or washing: The acid catalyst (e.g., p-toluenesulfonic acid) is not fully neutralized or removed during the workup. | - Ensure thorough washing with a saturated solution of a weak base like sodium bicarbonate. - Perform multiple extractions and washes. - If the product is stable, consider a mild basic workup followed by re-acidification to protonate the carboxylic acid for extraction. | A final product free of residual acid catalyst, which can be confirmed by pH testing of the final organic solution before drying. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reactions involve the starting material, 2,2-bis(hydroxymethyl)propionic acid, undergoing self-condensation under acidic conditions. This can lead to the formation of linear and cyclic polyesters through intermolecular esterification. Intermolecular and intramolecular etherification are also possible side reactions.
Q2: How can I minimize the formation of these side products?
A2: To minimize side reactions, it is crucial to control the reaction temperature and time. Lower temperatures and shorter reaction times generally favor the desired acetalization over competing esterification and etherification reactions. Using the minimum effective amount of acid catalyst can also help. Additionally, ensuring an efficient removal of water will drive the equilibrium towards the desired product and can reduce the opportunity for side reactions to occur.
Q3: What is the best method to purify the final product?
A3: If the reaction is relatively clean, the product can often be isolated by crystallization after an aqueous workup. However, if significant amounts of oligomeric side products are present, purification by column chromatography on silica gel is recommended. A solvent system such as ethyl acetate/hexanes can be effective for separating the more polar desired product from less polar impurities and the more polar oligomers.
Q4: How can I confirm the structure of my product and identify any impurities?
A4: The structure of this compound can be confirmed using spectroscopic methods.
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¹H NMR: Expect to see singlets for the two methyl groups of the acetonide, diastereotopic protons for the CH₂ groups of the dioxane ring, and a methine proton. The carboxylic acid proton will appear as a broad singlet.
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¹³C NMR: Characteristic signals will be present for the quaternary carbon of the acetonide, the methyl groups, the CH₂ groups, the methine carbon, and the carboxylic acid carbonyl.
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Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Side products like polyesters would show repeating units in their NMR spectra and a broader distribution of molecular weights in the mass spectrum.
Q5: Can I use acetone directly as the reagent and solvent?
A5: Yes, acetone can serve as both the reagent and the solvent. However, the water formed during the reaction will accumulate and can shift the equilibrium back towards the starting materials. To overcome this, a dehydrating agent or a method for water removal (like a Dean-Stark trap) is recommended. Alternatively, using a reagent like 2,2-dimethoxypropane in the presence of an acid catalyst in a non-protic solvent is often more efficient as it produces methanol and acetone, and the reaction is not as readily reversible by water.[1]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.[1]
Materials:
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2,2-Bis(hydroxymethyl)propionic acid
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2,2-Dimethoxypropane
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p-Toluenesulfonic acid monohydrate (p-TSA)
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Acetone (anhydrous)
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Dichloromethane (DCM)
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Deionized water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar, add 2,2-bis(hydroxymethyl)propionic acid (1.0 eq).
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Add anhydrous acetone to suspend the starting material.
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Add 2,2-dimethoxypropane (1.5 - 2.0 eq) to the suspension.
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02-0.05 eq).
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Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction by adding a small amount of triethylamine or by pouring the reaction mixture into a saturated sodium bicarbonate solution.
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Remove the acetone under reduced pressure using a rotary evaporator.
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Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction or presence of starting materials (e.g., 2,2-bis(hydroxymethyl)propionic acid). | 1. Monitor the reaction progress using TLC or NMR to ensure completion. 2. Perform an initial acid-base extraction to remove neutral and basic impurities.[1][2] |
| Oily Product Instead of Solid | Presence of impurities lowering the melting point; residual solvent. | 1. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 2. Ensure the product is thoroughly dried under vacuum to remove all solvent. |
| Product is Yellow or Brown | Presence of colored organic impurities or degradation products. | 1. Treat a solution of the crude product with activated carbon. 2. Recrystallize the product from a suitable solvent system. |
| Poor Yield During Recrystallization | The compound is too soluble in the chosen solvent; cooling too quickly. | 1. Select a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. 2. Allow the solution to cool slowly to promote the formation of larger, purer crystals.[3] |
| Difficulty with Acid-Base Extraction | Incorrect pH adjustment; formation of emulsions. | 1. Ensure the pH of the aqueous phase is at least 2-3 units above the pKa of the carboxylic acid for extraction into the aqueous layer, and 2-3 units below for extraction into the organic layer.[2][3] 2. To break emulsions, add a small amount of brine or gently swirl instead of vigorous shaking. |
| Streaking on TLC Plate | The compound is highly polar and interacting strongly with the silica gel. | 1. Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent system to suppress the ionization of the carboxylic acid.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification methods for this compound, a solid carboxylic acid, are recrystallization and acid-base extraction. For removal of very similar impurities, column chromatography can also be employed.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent (or solvent system) will dissolve the compound when hot but not when cold. For this compound, suitable solvents to screen include water, ethanol/water mixtures, ethyl acetate/heptane mixtures, or toluene.[2] It is recommended to test solubility in small-scale trials first.
Q3: Can you provide a general protocol for acid-base extraction?
A3: Yes, a detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving the crude product in an organic solvent, extracting the carboxylic acid into an aqueous basic solution (like sodium bicarbonate), washing the aqueous layer with an organic solvent to remove neutral impurities, acidifying the aqueous layer to precipitate the pure acid, and then extracting the pure acid back into an organic solvent.[1][2]
Q4: My purified product still shows impurities by NMR. What should I do?
A4: If minor impurities persist after initial purification, a second purification step using a different method is advisable. For instance, if you performed an acid-base extraction, follow it with a recrystallization. If impurities are still present, column chromatography may be necessary to separate compounds with very similar properties.
Q5: What are the expected physical properties of this compound?
A5: The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | PubChem[5] |
| Molecular Weight | 160.17 g/mol | PubChem[5] |
| Appearance | White crystalline solid (expected) | General knowledge |
| CAS Number | 162635-09-8 | PubChem[5] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Workflow Diagram:
References
Stability of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid under acidic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
A1: this compound is a molecule containing a cyclic acetal (specifically, an isopropylidene ketal or acetonide) functional group.[1] This functional group is commonly used as a protecting group for 1,3-diols in organic synthesis due to its relative stability under neutral and basic conditions.[1] However, its stability is critically dependent on pH, and it is susceptible to cleavage under acidic conditions.[1][2] Understanding its stability is crucial for designing, executing, and interpreting experiments, especially in drug formulation and development where pH conditions can vary.
Q2: What is the primary cause of degradation for this compound under acidic conditions?
A2: The primary degradation pathway is acid-catalyzed hydrolysis.[1][2] In the presence of an acid and water, the cyclic acetal ring is cleaved, breaking down the molecule into its constituent diol (glyceric acid) and acetone. This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[3][4][5]
Q3: What factors influence the rate of acid-catalyzed hydrolysis?
A3: Several factors significantly impact the rate of degradation:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically as the pH decreases (i.e., as acidity increases).[6][7]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[6][8]
-
Solvent System: The presence of water is necessary for hydrolysis. The choice of co-solvents can also influence stability.[6][9]
-
Structural Effects: Cyclic acetals, like the 1,3-dioxane ring in this compound, are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts.[2]
Q4: Under what pH conditions is this compound generally considered stable?
Troubleshooting Guide
Problem: I am observing the appearance of unexpected peaks in my HPLC or NMR analysis during my experiment.
-
Possible Cause: Degradation of the this compound due to acidic conditions in your experimental medium. The acetonide protecting group is likely being cleaved.
-
Troubleshooting Steps:
-
Confirm Degradation: The expected degradation products are glyceric acid and acetone. Check your analytical data (e.g., mass spectrometry) to confirm the identity of the new peaks.
-
Measure pH: Carefully measure the pH of your experimental medium. Even seemingly neutral buffers can shift in pH over time or upon addition of other reagents.
-
Implement pH Control: If the medium is acidic, use a robust buffering system to maintain a pH above 6 for greater stability.
-
Reduce Temperature: If your protocol allows, perform the experiment at a lower temperature to slow the rate of hydrolysis.
-
Minimize Water Content: If the reaction can be performed in anhydrous organic solvents, this will prevent hydrolysis. Use anhydrous solvents where possible.[6]
-
Problem: The biological activity or measured concentration of my compound is decreasing over time in an aqueous solution.
-
Possible Cause: The compound is degrading in the aqueous solution, leading to a lower concentration of the active, intact molecule.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare solutions of the compound immediately before use to minimize the time it spends in the aqueous medium.
-
Create Aliquots: For stock solutions, especially those in organic solvents like DMSO, prepare single-use aliquots to avoid repeated freeze-thaw cycles which can introduce moisture.[6]
-
Conduct a Stability Study: Perform a preliminary experiment to determine the stability of the compound in your specific experimental medium over the required timeframe (see Experimental Protocol section below).
-
Protect from Light: While pH is the primary concern, exposure to light can also contribute to the degradation of some organic molecules. It is good practice to protect experimental setups from light.[6][8]
-
Data Presentation
The stability of cyclic acetals is highly dependent on pH. While specific data for this compound is not available, the following table illustrates a typical stability profile for a similar compound under aqueous acidic conditions at a constant temperature.
Table 1: Illustrative Half-Life of a Cyclic Acetal at Various pH Values
| pH Value | Condition | Estimated Half-Life (t½) | Stability Classification |
| 2.0 | Strongly Acidic | < 1 hour | Highly Unstable |
| 4.0 | Moderately Acidic | Several hours | Unstable |
| 5.0 | Weakly Acidic | > 24 hours | Moderately Stable |
| 7.0 | Neutral | Several days to weeks | Stable |
Note: This data is illustrative and intended to demonstrate the general trend of acetal stability. Actual rates will vary based on the specific molecule, temperature, and buffer system.
Mandatory Visualizations
Acid-Catalyzed Hydrolysis Pathway
The diagram below illustrates the mechanism of acid-catalyzed hydrolysis, which is the primary degradation pathway for this compound.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. The degradation of triamcinolone acetonide in aqueous solution: influence of the cyclic ketal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in Knoevenagel Condensations of Meldrum's Acid Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation in Knoevenagel condensations involving Meldrum's acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation in the context of Meldrum's acid analogs?
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. In this context, it involves the reaction of an aldehyde or ketone with an active methylene compound, such as Meldrum's acid or its 5-substituted analogs, in the presence of a basic catalyst. The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, often an arylidene or alkylidene derivative.[1][2] These products are valuable intermediates in the synthesis of various pharmaceuticals and complex organic molecules.[3]
Q2: What are the most common byproducts observed in these reactions?
The two most frequently encountered byproducts are:
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Michael Adducts: These form when a second molecule of the Meldrum's acid analog adds to the initially formed α,β-unsaturated product. This is more likely to occur with extended reaction times or when using stronger bases.[4]
-
Retro-Knoevenagel Products: This involves the reversion of the Knoevenagel product back to the starting aldehyde and Meldrum's acid analog. This can be a significant issue, leading to contamination of the final product with starting materials.[5]
Q3: How do substituents on the Meldrum's acid analog affect the reaction?
While the existing literature primarily focuses on unsubstituted Meldrum's acid, the nature of the substituent at the 5-position of a Meldrum's acid analog can influence the reaction. Electron-withdrawing groups can increase the acidity of the remaining C-5 proton (if any), potentially facilitating the initial condensation but also possibly stabilizing the resulting anion, which might affect subsequent reactivity. Conversely, bulky substituents at the 5-position can sterically hinder the approach of the aldehyde, potentially slowing down the reaction rate.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Presence of starting materials in the final product.
Question: After my reaction, I observe significant amounts of the starting aldehyde and Meldrum's acid analog. What is the likely cause and how can I fix it?
Answer: This is often due to the retro-Knoevenagel reaction , where the product reverts to the starting materials.
Solutions:
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can significantly influence the equilibrium between the forward and reverse reactions. Using greener methods, such as L-tyrosine as a catalyst in solvent-free conditions or piperidine in ionic liquids, has been shown to be effective in minimizing the retro-Knoevenagel reaction.[3]
-
Milder Reaction Conditions: Running the reaction at lower temperatures (e.g., room temperature) can disfavor the retro-reaction.[3]
-
Prompt Work-up: Immediate work-up and purification after the reaction has reached completion can help isolate the desired product before significant reversion occurs.[3]
-
Microwave or Ultrasound: The use of microwave irradiation or sonication can sometimes improve yields and reduce reaction times, which can help to minimize the formation of side-products by quickly driving the reaction to completion.[3]
Issue 2: Formation of a higher molecular weight byproduct.
Question: I am observing a byproduct with a molecular weight corresponding to the addition of a second molecule of my Meldrum's acid analog to the desired product. What is this byproduct and how can I prevent its formation?
Answer: This byproduct is a Michael adduct . It forms when the enolate of the Meldrum's acid analog acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated Knoevenagel product.
Solutions:
-
Control Stoichiometry: Ensure that the aldehyde is the limiting reagent. Using a slight excess of the aldehyde can help to consume the Meldrum's acid analog and reduce the likelihood of it acting as a Michael donor.
-
Weaker Base: Strong bases can lead to a higher concentration of the enolate of the Meldrum's acid analog, promoting the Michael addition. Using a weaker base, such as piperidine or ammonium acetate, is generally preferred.[4]
-
Shorter Reaction Times: Monitor the reaction closely using techniques like TLC. Once the formation of the desired product is complete, quench the reaction to prevent the subsequent Michael addition, which is often slower than the initial Knoevenagel condensation.[4]
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Lower Temperatures: Running the reaction at lower temperatures can help to control the rate of the Michael addition.[4]
Quantitative Data
The choice of catalyst and reaction conditions can significantly impact the yield of the desired Knoevenagel product. The following tables summarize reported yields for the condensation of various aldehydes with Meldrum's acid under different catalytic systems.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| L-Tyrosine | Solvent-free | Room Temp. | 2-3 min | 95 |
| Piperidine | Ionic Liquid [bmim]BF4 | Room Temp. | 10 min | 98 |
| Boric Acid | Ethanol | Room Temp. | 30 min | 92 |
| None (uncatalyzed) | Water | 75 | 2 h | 94 |
Table 2: Yields of 5-Arylidene Meldrum's Acid Derivatives with Various Substituted Benzaldehydes
| Aldehyde Substituent | Catalyst | Solvent | Yield (%) |
| 4-OCH₃ | Piperidine | Methanol | 94 |
| 4-CH₃ | Piperidine | Methanol | 92 |
| 4-Cl | Piperidine | Methanol | 90 |
| 4-NO₂ | Piperidine | Methanol | 85 |
| 2-Cl | Piperidine | Methanol | 88 |
| 2-NO₂ | Piperidine | Methanol | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol is a general method for the Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid.
Materials:
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Aromatic aldehyde (1.0 mmol)
-
Meldrum's acid (1.0 mmol, 144.1 mg)
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Methanol (5 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
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Round-bottom flask
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Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and catalyst.
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Dry the product under vacuum.
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: Catalyst-Free Knoevenagel Condensation in Water
This protocol offers an environmentally friendly approach to the Knoevenagel condensation.
Materials:
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Aromatic aldehyde (1.0 mmol)
-
Meldrum's acid (1.0 mmol, 144.1 mg)
-
Water (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, suspend the aromatic aldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol) in water (10 mL).
-
Heat the mixture to 75 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for approximately 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water.
-
Dry the purified product under vacuum.
Visualizations
Caption: A typical experimental workflow for the Knoevenagel condensation.
Caption: A logical guide for troubleshooting common byproduct formation.
References
Technical Support Center: Stability of 2,2-Dimethyl-1,3-Dioxane-4,6-dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. The primary focus is on preventing the undesired retro-Knoevenagel reaction, a common challenge that can lead to product degradation and reduced yields.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Knoevenagel reaction in the context of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives?
A1: The retro-Knoevenagel reaction is the reverse of the Knoevenagel condensation. In this context, the 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione product breaks down into the starting materials: an aldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[1] This decomposition is often facilitated by factors such as heat, certain nucleophiles, or unfavorable reaction/storage conditions.
Q2: What are the typical signs of a retro-Knoevenagel reaction occurring in my experiment?
A2: Common indicators include:
-
A decrease in the yield of the desired 5-arylidene product.
-
The reappearance of the starting aldehyde in your reaction mixture, which can be detected by techniques like TLC, GC-MS, or NMR spectroscopy.
-
A gradual change in the color or consistency of the reaction mixture or isolated product over time.
Q3: Are there specific catalysts that are less likely to promote the retro-Knoevenagel reaction?
A3: Yes, the choice of catalyst is crucial. While basic catalysts are necessary for the initial condensation, strong bases can also promote the reverse reaction.[2] Using mild, weakly basic catalysts such as piperidine or pyrrolidinium acetate can be effective.[3][4] In some cases, catalyst-free conditions, particularly in polar solvents like water or methanol at room temperature, have been shown to produce excellent yields, which can minimize the risk of base-catalyzed decomposition.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and handling of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives.
Issue 1: Low Yield of the Desired Knoevenagel Product
Possible Cause 1: Competing Retro-Knoevenagel Reaction
-
Solution: Optimize your reaction conditions to favor the forward reaction. This includes using milder catalysts and lower reaction temperatures. Running the reaction at room temperature is often sufficient and can prevent product degradation.[5]
Possible Cause 2: Michael Addition Side-Product
-
Solution: A common side reaction is the Michael addition of a second molecule of Meldrum's acid to the newly formed arylidene product.[6][7] To mitigate this, use a stoichiometric amount of Meldrum's acid relative to the aldehyde. Adding the aldehyde slowly to the reaction mixture can also help to maintain a low concentration of the product at any given time, reducing the likelihood of the Michael addition.
Issue 2: Product Instability During Work-up or Purification
Possible Cause 1: Exposure to High Temperatures
-
Solution: Avoid excessive heating during solvent removal or purification. Use a rotary evaporator at a low temperature and avoid prolonged heating. For purification, consider techniques that do not require high temperatures, such as recrystallization from a suitable solvent at room temperature or column chromatography with minimal heat.
Possible Cause 2: Inappropriate Solvent or pH
-
Solution: The stability of the Knoevenagel adduct can be pH-dependent. During work-up, ensure that the pH is not strongly basic, as this can catalyze the retro-reaction. Use neutral or slightly acidic washes if necessary. When choosing a solvent for recrystallization, conduct small-scale stability tests to ensure the product does not decompose.
Issue 3: Degradation of the Isolated Product During Storage
Possible Cause: Inherent Instability of the Derivative
-
Solution: Some 5-arylidene derivatives are inherently less stable. Store the purified product in a cool, dark, and dry environment. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation. For long-term storage, refrigeration or freezing is recommended.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with Minimal Retro-Reaction
This protocol is designed to minimize the retro-Knoevenagel reaction by using mild, catalyst-free conditions.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and 1.0 equivalent of the desired aryl aldehyde in a minimal amount of a polar solvent such as methanol or ethanol.[5][8]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[5]
-
Work-up: Once the reaction is complete, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure at a low temperature.
-
Purification: The resulting solid can be washed with cold ethanol or water and dried.[8] If further purification is needed, recrystallization from an appropriate solvent is recommended.
Data Presentation
Table 1: Effect of Catalyst and Solvent on Yields of 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | None | Methanol | Room Temp | 30 min | 70 | [5] |
| 4-Chlorobenzaldehyde | Piperidine | Toluene | Reflux | 3 h | 92 | [4] |
| 4-Methoxybenzaldehyde | Proline | None | Room Temp | 15 min | 75 | [9] |
| Vanillin | (PhNH₃)₂CuCl₄ | Ethanol | Room Temp | 5-10 min | 79 | [8] |
| Various Aromatic | [bmim]BF₄/Piperidine | Ionic Liquid | Room Temp | 1-2 h | 85-95 | [3] |
Note: This table is a summary of representative data from the literature and actual results may vary.
Visualizations
Caption: The reversible Knoevenagel condensation and retro-Knoevenagel reaction.
Caption: A troubleshooting workflow for low yields and product instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. echemcom.com [echemcom.com]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis and purification processes.
Synthesis Phase
Q1: The reaction is showing low or incomplete conversion of the starting material, 2,2-bis(hydroxymethyl)propionic acid. What are the potential causes and solutions?
A1: Low or incomplete conversion is a common challenge in large-scale acetalization reactions. Several factors could be responsible:
-
Insufficient Water Removal: The formation of the dioxane is an equilibrium reaction. Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.
-
Solution: On a large scale, ensure your water removal system (e.g., a Dean-Stark trap with a suitable azeotroping solvent like toluene or heptane) is functioning efficiently. Monitor the collection of water to gauge reaction progress. For very large batches, a continuous water removal system may be necessary.
-
-
Catalyst Inactivity or Insufficient Loading: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin) is crucial for the reaction.
-
Solution: Ensure the catalyst is fresh and active. If using a solid catalyst, ensure it has not become fouled. A modest increase in catalyst loading may improve the reaction rate, but excessive amounts can lead to side reactions.
-
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, hindering the reaction.
-
Solution: Optimize the agitation speed and ensure the reactor is equipped with appropriate baffles and impellers for the scale of the reaction.
-
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature to the reflux temperature of the chosen solvent to enhance the reaction rate.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Byproduct formation can reduce yield and complicate purification. Common byproducts in this synthesis may include:
-
Oligomers/Polymers: Self-esterification of the starting material or product can occur, especially at high temperatures and catalyst concentrations.
-
Side-products from Impurities in Starting Materials: Impurities in the 2,2-bis(hydroxymethyl)propionic acid or the acetone source can lead to undesired reactions.
Strategies to Minimize Byproducts:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst.
-
High-Purity Starting Materials: Ensure the purity of your 2,2-bis(hydroxymethyl)propionic acid and acetone source.
-
Controlled Reagent Addition: On a large scale, consider the controlled addition of the acetone source or catalyst to manage the reaction exotherm and minimize side reactions.
Purification Phase
Q3: I am having difficulty purifying the final product. What are the recommended large-scale purification methods?
A3: Large-scale purification requires methods that are both effective and scalable.
-
Crystallization: This is often the most effective method for obtaining high-purity crystalline solids on a large scale.
-
Troubleshooting: If you are experiencing poor crystal formation or low recovery, experiment with different solvent systems. A mixture of a solvent in which the product is soluble and an anti-solvent in which it is insoluble can be effective. Seeding the solution with a small amount of pure product can also induce crystallization.
-
-
Distillation (for derivatives): While the carboxylic acid itself is not typically purified by distillation due to its high boiling point and potential for decomposition, ester derivatives can be purified by vacuum distillation.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
Q4: The isolated product has a lower-than-expected purity. What are the likely impurities and how can I remove them?
A4: Common impurities can include:
-
Residual Starting Material: Unreacted 2,2-bis(hydroxymethyl)propionic acid.
-
Catalyst Residues: Traces of the acid catalyst.
-
Solvent Residues: Trapped solvent from the reaction or crystallization.
-
Water: Residual moisture.
Purification Strategies:
-
Recrystallization: This is highly effective for removing most impurities.
-
Washing/Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents and water.
Frequently Asked Questions (FAQs)
Synthesis
-
What is the recommended catalyst for large-scale synthesis?
-
For large-scale operations, a solid acid catalyst (e.g., an ion-exchange resin) can be advantageous as it simplifies catalyst removal (filtration) compared to homogeneous catalysts like p-toluenesulfonic acid or sulfuric acid, which require quenching and extraction.
-
-
What is the optimal solvent for this reaction?
-
A solvent that forms an azeotrope with water, such as toluene or heptane, is ideal for facilitating water removal via a Dean-Stark trap.
-
-
Can 2,2-dimethoxypropane be used as the acetone source?
-
Yes, 2,2-dimethoxypropane is an excellent reagent for this reaction as it acts as both the acetone source and a water scavenger, driving the reaction to completion.
-
Purification
-
What is a good solvent system for the crystallization of this compound?
-
While optimal conditions should be determined experimentally, a common approach is to dissolve the crude product in a hot solvent in which it has good solubility (e.g., ethyl acetate, acetone) and then either cool it slowly or add an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane) to induce crystallization.
-
-
How can I confirm the purity of my final product?
-
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis are recommended to confirm the purity and identity of the final product.
-
Safety
-
What are the main safety concerns for the large-scale synthesis of this compound?
-
The use of flammable organic solvents requires appropriate engineering controls (e.g., ventilation, grounding) to prevent fires and explosions. The acid catalysts used are corrosive and should be handled with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all reagents before use.
-
Data Presentation
Table 1: Comparison of Acetalization Reagents
| Reagent | Role | Advantages for Large-Scale | Disadvantages for Large-Scale |
| Acetone | Acetal Source | Low cost, readily available. | Requires efficient water removal. |
| 2,2-Dimethoxypropane | Acetal Source & Water Scavenger | Drives reaction to completion, no separate water removal needed. | Higher cost. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis using Acetone and a Dean-Stark Trap
-
Reactor Setup: Charge a suitable large-scale reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap with toluene (appropriate volume for the scale).
-
Reagent Addition: Add 2,2-bis(hydroxymethyl)propionic acid (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq) to the reactor.
-
Reaction: Heat the mixture to reflux and begin collecting water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected and by in-process controls (e.g., TLC, HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If a homogeneous catalyst was used, quench with a mild base (e.g., sodium bicarbonate solution) and perform an aqueous work-up. If a solid catalyst was used, filter it off.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting low conversion in the synthesis reaction.
Technical Support Center: Improving Diastereoselectivity in Reactions with 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity in your reactions.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Issue 1: Poor Diastereoselectivity in Aldol Reactions
Q1: I am performing an aldol reaction with a derivative of this compound (e.g., the corresponding aldehyde) and observing a low diastereomeric ratio (dr). What are the key factors to consider for improving the selectivity?
A1: Low diastereoselectivity in aldol reactions involving derivatives of this compound is a common challenge. The stereochemical outcome is primarily influenced by the facial selectivity of the enolate addition to the aldehyde. The rigid chair-like conformation of the dioxane ring creates a chiral environment that should direct the incoming nucleophile. However, several factors can lead to poor selectivity.
Troubleshooting Steps:
-
Choice of Base and Enolate Formation: The geometry of the enolate (E vs. Z) is critical for diastereoselectivity. The choice of base and reaction conditions for enolate formation will dictate this geometry. For ketone derivatives, using lithium diisopropylamide (LDA) in THF at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic enolate. The choice of counterion can also be crucial; lithium enolates often lead to different outcomes than boron or titanium enolates.
-
Lewis Acid Additives: The presence of a Lewis acid can significantly enhance diastereoselectivity by promoting a more organized, chelated transition state.[1] Common Lewis acids to screen include TiCl₄, SnCl₄, MgBr₂, and ZnBr₂. The Lewis acid coordinates to the carbonyl oxygen and one of the dioxane oxygens, creating a rigid bicyclic-like transition state that enhances facial bias. Be aware that some Lewis acids, like BF₃·OEt₂, are non-chelating and may favor the opposite diastereomer (Felkin-Anh product).
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the transition state with the lowest activation energy. We recommend performing reactions at -78 °C or even lower if your equipment allows.
-
Solvent: The polarity of the solvent can influence the aggregation state of the enolate and the effectiveness of Lewis acid chelation. Ethereal solvents like THF and diethyl ether are commonly used. For certain reactions, non-polar solvents like toluene might improve selectivity.
Below is a logical workflow for troubleshooting poor diastereoselectivity in aldol reactions:
Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.
Issue 2: Lack of Selectivity in Alkylation Reactions
Q2: I am attempting to alkylate the enolate of a this compound ester, but the reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve this?
A2: Diastereoselective alkylation of enolates derived from chiral cyclic systems like 1,3-dioxanes relies on the steric hindrance imposed by the ring substituents, directing the approach of the electrophile.
Troubleshooting Steps:
-
Enolate Generation: As with aldol reactions, the method of enolate formation is critical. Using a strong, non-nucleophilic base like LDA in THF at -78 °C is a standard starting point. The lithium counterion can coordinate with the dioxane oxygens, influencing the conformation of the enolate.
-
Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) are often used. Less reactive electrophiles may require higher temperatures, which can erode diastereoselectivity.
-
Additives: The addition of hexamethylphosphoramide (HMPA) can sometimes improve selectivity by breaking up enolate aggregates, although its use should be handled with extreme caution due to its toxicity. Alternatively, exploring different counterions by transmetalation of the lithium enolate with reagents like ZnCl₂ or CuCN could alter the transition state geometry and improve selectivity.
-
Steric Bulk: The inherent steric bias of the 2,2-dimethyl-1,3-dioxane system should direct the electrophile to the less hindered face. Ensure that your substrate is pure and that no side reactions are compromising the chiral environment.
Issue 3: Inconsistent Results in Diastereoselective Reductions
Q3: I am reducing a ketone at the 5-position of the 2,2-dimethyl-1,3-dioxane ring and getting variable diastereomeric ratios. What factors should I control more carefully?
A3: Diastereoselective reduction of a ketone adjacent to a stereocenter is often governed by either Felkin-Anh or chelation-controlled models. The dioxane ring presents opportunities for chelation.
Troubleshooting Steps:
-
Reducing Agent: The choice of reducing agent is paramount.
-
Non-chelating hydrides (e.g., NaBH₄ in methanol) will likely follow the Felkin-Anh model, where the hydride attacks from the face opposite the largest substituent on the adjacent carbon.
-
Chelating hydrides (e.g., LiAlH₄, Zn(BH₄)₂) can coordinate with the carbonyl oxygen and a dioxane oxygen, leading to hydride delivery from the opposite face of the resulting cyclic intermediate.
-
-
Lewis Acid Co-reagents: The addition of a Lewis acid (e.g., CeCl₃ with NaBH₄ - Luche reduction) can enhance selectivity by coordinating to the carbonyl, increasing its electrophilicity and potentially favoring a specific transition state.
-
Temperature: As with other stereoselective reactions, lower temperatures (-78 °C to -100 °C) are generally beneficial for improving diastereoselectivity.
-
Solvent: The solvent can influence the reducing agent's reactivity and its ability to chelate. Protic solvents like methanol or ethanol are often used with NaBH₄, while aprotic solvents like THF or diethyl ether are used with LiAlH₄.
Here is a decision-making diagram for choosing a reduction strategy:
Caption: Decision diagram for selecting a diastereoselective reduction method.
FAQ: How do I accurately determine the diastereomeric ratio of my product?
A: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. Diastereomers are different compounds and will generally have slightly different chemical shifts for corresponding protons.
-
Procedure:
-
Obtain a high-resolution ¹H NMR spectrum of the crude reaction mixture or purified product.
-
Identify well-resolved signals corresponding to each diastereomer. Protons close to the newly formed stereocenter(s) are most likely to show distinct signals.
-
Integrate the distinct signals for each diastereomer. The ratio of the integrals will give you the diastereomeric ratio.
-
-
Tips for accurate determination:
-
Ensure the chosen signals are fully separated and do not overlap with impurity or solvent peaks.
-
Use a sufficient relaxation delay (D1) in your NMR acquisition parameters to ensure accurate integration, especially for carbons in ¹³C NMR.
-
If proton signals overlap, high-field NMR or chiral HPLC can provide better resolution.
-
Quantitative Data Summary
The following table summarizes representative data for diastereoselective aldol reactions with aldehydes structurally similar to derivatives of this compound, demonstrating the effect of the enolate source on the diastereomeric ratio.
| Entry | Aldehyde | Ketone Enolate Source | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Butane-2,3-diacetal (BDA) glyceraldehyde | Acetophenone | LDA | 52 | 6 : 1 | [1] |
| 2 | BDA methyl ketone | Acetophenone | LDA | 73 | >20 : 1 | [1] |
| 3 | BDA methyl ketone | 3-Methyl-butane-2-one | LDA | 88 | >20 : 1 | [1] |
Data adapted from reactions on structurally related butane-2,3-diacetal (BDA) protected glyceraldehyde derivatives, which serve as a good model for the reactivity of 2,2-dimethyl-1,3-dioxane derivatives.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction with a Dioxane-Protected Aldehyde
This protocol is based on established procedures for similar chiral aldehydes.[1]
-
Enolate Formation:
-
To a solution of the ketone (1.5 equivalents) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA, 1.4 equivalents, freshly prepared or commercial) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
In a separate flask, dissolve the 2,2-dimethyl-1,3-dioxane-5-carbaldehyde (1.0 equivalent) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Slowly add the aldehyde solution to the pre-formed enolate solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
References
Validation & Comparative
A Comparative Guide to 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid and Other Key Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate chiral building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a target molecule. Among the diverse array of available synthons, 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid presents a versatile C5 scaffold with a protected 1,3-diol functionality. This guide provides a comprehensive comparison of this building block with other widely utilized chiral synthons, including derivatives of glyceraldehyde, solketal, and tartaric acid. The comparison is supported by a review of their applications in the synthesis of complex molecules and includes detailed experimental protocols for key chemical transformations.
Overview of Key Chiral Building Blocks
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules, including a vast number of active pharmaceutical ingredients (APIs). The strategic incorporation of these synthons allows for the precise control of stereochemistry, which is paramount for achieving desired pharmacological activity and minimizing off-target effects.
This compound is a five-carbon chiral building block featuring a carboxylic acid functional group and a cyclic acetal protecting a 1,3-diol. This structure offers a rigid framework that can be strategically manipulated in asymmetric synthesis.
Glyceraldehyde Acetonide and Solketal , both derived from glycerol, are valuable C3 chiral building blocks. They provide a protected 1,2-diol and a primary alcohol, which can be readily elaborated.
Tartaric Acid Derivatives , with their C4 backbone and multiple stereocenters, are highly versatile chiral auxiliaries and synthons, widely employed in a range of asymmetric transformations.
Comparative Analysis of Chiral Building Blocks
The utility of a chiral building block is determined by several factors, including its commercial availability, cost, and performance in various chemical reactions. While direct head-to-head comparative studies are limited, an analysis of their application in the synthesis of similar classes of molecules, such as statin side chains, polyketide natural products, and chiral γ-butyrolactones, can provide valuable insights.
| Chiral Building Block | Structure | Key Features | Representative Applications | Typical Yields (Multi-step Synthesis) | Typical Enantiomeric Excess (ee) |
| This compound | ![]() |
C3 synthon, protected 1,2-diol, aldehyde for chain extension.Synthesis of statin side chains, sugars, and other natural products.[1]High>99%(R)- or (S)-Solketal
C3 synthon, protected 1,2-diol, primary alcohol for functionalization.Synthesis of β-blockers, phospholipids, and other chiral molecules.[2]High>98%L- or D-Tartaric Acid Derivatives
C4 synthon, multiple stereocenters, versatile chiral auxiliary and building block.Asymmetric epoxidation, synthesis of bioactive molecules like (-)-epicatechin and prostaglandins.[3][4]Variable>99%
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral building blocks. Below are representative protocols for key transformations.
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond, a common transformation in drug discovery, using a standard coupling agent.
Reaction: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (1.5 eq). The mixture is stirred for 15 minutes, followed by the addition of the desired amine (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
Work-up: The reaction mixture is diluted with DCM and washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Grignard Addition to an Aldehyde Derived from a Chiral Building Block
This protocol outlines a general procedure for a Grignard reaction, a fundamental C-C bond-forming reaction. This example uses an aldehyde, which could be conceptually derived from the carboxylic acid of our primary building block or the aldehyde of glyceraldehyde acetonide.
Reaction: To a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added the Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq) dropwise. The reaction is stirred at -78 °C for 1-3 hours.
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl at -78 °C. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.[5][6][7][8]
Protocol 3: Wittig Olefination
This protocol details a Wittig reaction to form an alkene, a common step in the elaboration of chiral building blocks.
Reaction: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF at 0 °C is added a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. The resulting ylide solution is stirred for 30 minutes at 0 °C. A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.[9][10][11][12]
Work-up: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.[13]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between these chiral building blocks and their application in the synthesis of complex molecular targets.
Caption: Synthetic pathways from common chiral building blocks to complex target molecules.
Conclusion
The selection of a chiral building block is a strategic decision that profoundly impacts the entire synthetic route. This compound offers a unique and valuable scaffold for the synthesis of molecules containing a 1,3-diol motif. Its comparison with other established chiral building blocks like glyceraldehyde acetonide, solketal, and tartaric acid derivatives reveals that the optimal choice is highly dependent on the specific structural requirements of the target molecule. While glyceraldehyde and solketal derivatives are excellent for introducing C3 chirality, and tartaric acid provides a versatile C4 backbone, this compound is particularly well-suited for the stereocontrolled synthesis of more complex acyclic and macrocyclic structures. The provided experimental protocols offer a starting point for the practical application of these synthons in drug discovery and development programs.
References
- 1. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in asymmetric total synthesis of prostaglandins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. sciepub.com [sciepub.com]
A Comparative Guide to Chiral Pools for the Synthesis of Glyceric Acid
For Researchers, Scientists, and Drug Development Professionals
Glyceric acid, a versatile three-carbon chiral building block, is of significant interest in the pharmaceutical and biotechnology industries for the synthesis of a variety of bioactive molecules. Its enantiomers, (R)- and (S)-glyceric acid, serve as crucial starting materials and intermediates. The selection of an appropriate chiral pool is a critical decision in the synthetic strategy, directly impacting the efficiency, cost-effectiveness, and stereochemical purity of the final product. This guide provides an objective comparison of common chiral pools for the synthesis of glyceric acid, supported by experimental data and detailed protocols.
Comparison of Chiral Pool Starting Materials
The choice of a chiral starting material is governed by factors such as natural abundance, cost, the number of synthetic steps required to reach the target molecule, and the achievable yield and enantiomeric excess. Here, we compare four prominent chiral pools: L-Serine, D-Glyceraldehyde, D-Mannitol, and L-Ascorbic Acid.
| Chiral Pool | Target Enantiomer | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| L-Serine | L-(S)-Glyceric Acid | Good to High | >99% (retention of configuration) | Readily available, relatively inexpensive, direct conversion with stereochemical retention. | Requires diazotization, which can involve hazardous reagents. |
| D-Glyceraldehyde | D-(R)-Glyceric Acid | High | >98% | Direct precursor, high conversion rates. | Can be expensive, potential for side reactions if not handled carefully. |
| D-Mannitol | D-(R)-Glyceric Acid | Moderate (multi-step) | >98% | Abundant and inexpensive natural product. | Multi-step synthesis involving protection and cleavage, potentially lowering overall yield. |
| L-Ascorbic Acid | L-(S)-Glyceric Acid | Variable | Method dependent | Readily available and inexpensive. | Synthesis can be complex and may involve multiple degradation and transformation steps, leading to lower yields and potential for side products. |
Synthetic Pathways and Experimental Protocols
The following sections detail the synthetic pathways from each chiral pool to the corresponding glyceric acid enantiomer, including experimental protocols for key transformations.
From L-Serine to L-(S)-Glyceric Acid
The conversion of L-serine to L-glyceric acid proceeds through a stereospecific diazotization reaction, where the amino group is replaced by a hydroxyl group with retention of the original stereochemistry.[1]
Reaction Pathway:
Caption: Synthesis of L-(S)-Glyceric Acid from L-Serine.
Experimental Protocol: Stereospecific Diazotization of L-Serine
-
Materials: L-Serine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve L-serine in a dilute aqueous solution of sulfuric acid at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to the reaction mixture while maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for several hours until the evolution of nitrogen gas ceases.
-
The reaction mixture is then typically purified by ion-exchange chromatography to isolate L-glyceric acid.
-
-
Expected Outcome: This method generally provides L-glyceric acid with high enantiomeric purity due to the stereospecific nature of the reaction.
From D-Glyceraldehyde to D-(R)-Glyceric Acid
D-Glyceraldehyde serves as a direct precursor to D-glyceric acid through a simple oxidation reaction. Various oxidizing agents can be employed for this transformation.
Reaction Pathway:
Caption: Synthesis of D-(R)-Glyceric Acid from D-Glyceraldehyde.
Experimental Protocol: Oxidation of D-Glyceraldehyde
-
Materials: D-Glyceraldehyde, Bromine (Br₂), Water, or Silver(I) Oxide (Ag₂O).
-
Procedure (using Bromine water):
-
Dissolve D-glyceraldehyde in water.
-
Add bromine water to the solution and stir at room temperature.
-
The reaction progress can be monitored by the disappearance of the bromine color.
-
After the reaction is complete, the excess bromine is removed, and the hydrobromic acid formed is neutralized.
-
D-glyceric acid is then isolated and purified, often through crystallization of its calcium salt.
-
-
Expected Outcome: This oxidation is typically high-yielding and preserves the stereochemistry at the chiral center.
From D-Mannitol to D-(R)-Glyceric Acid
The synthesis of D-glyceric acid from the abundant and inexpensive chiral pool starting material D-mannitol involves a multi-step process. A key step is the protection of the diol functionalities, followed by oxidative cleavage of the central C-C bond to yield a protected form of D-glyceraldehyde, which is then oxidized to D-glyceric acid.
Reaction Pathway:
Caption: Multi-step synthesis of D-(R)-Glyceric Acid from D-Mannitol.
Experimental Protocol: Synthesis from D-Mannitol
-
Step 1: Protection of D-Mannitol
-
Materials: D-Mannitol, Acetone, an acid catalyst (e.g., p-toluenesulfonic acid).
-
Procedure: D-Mannitol is reacted with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
-
Step 2: Oxidative Cleavage
-
Materials: 1,2:5,6-Di-O-isopropylidene-D-mannitol, Sodium periodate (NaIO₄).
-
Procedure: The protected mannitol is treated with sodium periodate to cleave the central C3-C4 bond, yielding two molecules of 2,3-O-isopropylidene-D-glyceraldehyde.
-
-
Step 3: Oxidation and Deprotection
-
Materials: 2,3-O-Isopropylidene-D-glyceraldehyde, an oxidizing agent, an acid for deprotection.
-
Procedure: The protected glyceraldehyde is oxidized to the corresponding protected glyceric acid, followed by acidic hydrolysis to remove the isopropylidene protecting groups, affording D-glyceric acid.
-
From L-Ascorbic Acid to L-(S)-Glyceric Acid
The synthesis of L-glyceric acid from L-ascorbic acid (Vitamin C) is less direct and typically involves the degradation of the ascorbic acid backbone. The specific pathways and yields can vary significantly depending on the reaction conditions.
Logical Relationship:
Caption: Conceptual pathway from L-Ascorbic Acid to L-Glyceric Acid.
Experimental Considerations:
The controlled degradation of L-ascorbic acid to selectively yield L-glyceric acid is challenging due to the formation of multiple byproducts. Research in this area is ongoing to develop more efficient and selective protocols. The process generally involves oxidative conditions that lead to the cleavage of the ascorbic acid ring system.
Conclusion
The selection of a chiral pool for glyceric acid synthesis is a multifaceted decision that requires careful consideration of the specific research or production goals.
-
For direct and stereochemically reliable routes, L-serine and D-glyceraldehyde are excellent choices, offering high yields and enantiomeric purity.
-
For cost-effective, large-scale synthesis where a multi-step process is acceptable, D-mannitol presents a viable option due to its low cost and high natural abundance.
-
The use of L-ascorbic acid is an area of active research, and while it is an inexpensive starting material, current methods for its conversion to L-glyceric acid are less established and may result in lower yields.
Researchers and drug development professionals should weigh the advantages and disadvantages of each chiral pool in the context of their specific synthetic requirements, available resources, and desired scale of production.
References
Alternative protecting groups to the 2,2-dimethyl-1,3-dioxane acetal
For researchers, scientists, and professionals in drug development, the selective protection of diols is a critical step in the multistep synthesis of complex molecules. The 2,2-dimethyl-1,3-dioxane acetal, commonly known as an isopropylidene acetal or acetonide, is a workhorse for this purpose. However, its lability under acidic conditions and limitations in selective cleavage necessitate a broader toolkit of protecting groups. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the rational selection of a 1,3-diol protecting group.
Limitations of the 2,2-Dimethyl-1,3-dioxane Acetal
While widely used, the isopropylidene acetal is readily cleaved under acidic conditions, which can be a significant drawback in synthetic routes requiring acidic steps. Furthermore, achieving regioselective cleavage to unmask one of the two hydroxyl groups is generally not feasible. These limitations have spurred the development and application of alternative protecting groups with distinct stability profiles and deprotection methods.
Alternative Protecting Groups for 1,3-Diols
This guide focuses on three principal alternatives to the isopropylidene acetal for the protection of 1,3-diols: the benzylidene acetal, the p-methoxybenzylidene (PMB) acetal, and the di-tert-butylsilylene (DTBS) ether.
Benzylidene Acetal
The benzylidene acetal is a robust protecting group, offering greater stability than the isopropylidene acetal under a range of conditions.[1] It is particularly useful in carbohydrate chemistry for the protection of 4,6-diols.[2] A key advantage of the benzylidene acetal is the possibility of regioselective reductive cleavage to yield either the 4-O- or 6-O-benzyl ether, providing a handle for further functionalization.[1]
Protection & Deprotection Workflow
Caption: Workflow for Benzylidene Acetal Protection and Deprotection.
p-Methoxybenzylidene (PMB) Acetal
The p-methoxybenzylidene (PMB) acetal offers similar stability to the benzylidene acetal but with the significant advantage of being cleavable under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This provides an orthogonal deprotection strategy. Furthermore, like the benzylidene acetal, it can undergo regioselective reductive cleavage, and the conditions can be tuned to favor the formation of either the 4-O-PMB or 6-O-PMB ether.[3][4]
Oxidative Deprotection Pathway
Caption: Oxidative Cleavage of a PMB Acetal.
Di-tert-butylsilylene (DTBS) Ether
The di-tert-butylsilylene (DTBS) ether is a silicon-based protecting group that forms a stable seven-membered ring with 1,3-diols. A key feature of the DTBS group is its stability to a range of conditions that cleave acetals, while being readily removed by fluoride sources such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride-pyridine (HF-Py). This orthogonality is highly valuable in complex syntheses. Regioselective mono-deprotection is also possible under specific conditions.[5][6]
Fluoride-Mediated Deprotection
Caption: Cleavage of a DTBS Ether using a Fluoride Source.
Quantitative Data Comparison
The following tables summarize typical experimental conditions and outcomes for the protection and deprotection of 1,3-diols using the discussed alternatives.
Table 1: Protection of 1,3-Diols
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Benzylidene Acetal | PhCH(OMe)₂, Cu(OTf)₂ (cat.) | MeCN | 1 h | 90-98 | [2] |
| Benzylidene Acetal | PhCHO, Dowex 50WX8, Cl₃CCN | CH₂Cl₂ | 2-4 h | 85-95 | [7] |
| p-Methoxybenzylidene Acetal | Anisaldehyde dimethyl acetal, CSA (cat.) | DMF | 12 h | ~90 | [3] |
| Di-tert-butylsilylene Ether | t-Bu₂Si(OTf)₂, 2,6-Lutidine | CH₂Cl₂ | 1 h | 91 | [6] |
Table 2: Deprotection of 1,3-Diol Protecting Groups
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Benzylidene Acetal (Hydrolysis) | Er(OTf)₃ (cat.) | MeCN | 55 min | 95 | [8] |
| Benzylidene Acetal (Hydrogenolysis) | 10% Pd/C, Et₃SiH | MeOH | 30-60 min | 87-95 | [1] |
| p-Methoxybenzylidene Acetal (Oxidative) | DDQ | CH₂Cl₂/H₂O | 1-2 h | >90 | N/A |
| p-Methoxybenzylidene Acetal (Reductive, 4-O-PMB) | BH₃·THF, Bu₂BOTf | THF | 1 h (0 °C) | 85-95 | [4] |
| p-Methoxybenzylidene Acetal (Reductive, 6-O-PMB) | BH₃·THF, Bu₂BOTf | THF | 1 h (-78 °C) | 85-95 | [4] |
| Di-tert-butylsilylene Ether (Fluoride Cleavage) | HF·Pyridine | THF | 3 h | 91 | [9] |
| Di-tert-butylsilylene Ether (Regioselective mono-deprotection) | NH₄F | MeOH | 24 h | 70-85 | [5] |
Experimental Protocols
Protocol 1: Benzylidene Acetal Protection of a 1,3-Diol[2]
Materials:
-
1,3-diol (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05-0.1 mmol)
-
Acetonitrile (MeCN) (10 mL)
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of the 1,3-diol in acetonitrile, add benzaldehyde dimethyl acetal.
-
Add Cu(OTf)₂ to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure benzylidene acetal.
Protocol 2: Reductive Cleavage of a Benzylidene Acetal[1]
Materials:
-
Benzylidene acetal-protected substrate (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Triethylsilane (Et₃SiH) (3.0 mmol)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a solution of the benzylidene acetal in methanol, add 10% Pd/C.
-
To this suspension, add triethylsilane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Protocol 3: Di-tert-butylsilylene (DTBS) Ether Protection of a 1,3-Diol[6]
Materials:
-
1,3-diol (1.0 mmol)
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂) (1.1 mmol)
-
2,6-Lutidine (2.5 mmol)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 1,3-diol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and add 2,6-lutidine.
-
Add di-tert-butylsilyl bis(trifluoromethanesulfonate) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection of a Di-tert-butylsilylene (DTBS) Ether[9]
Materials:
-
DTBS-protected diol (1.0 mmol)
-
Hydrogen fluoride-pyridine complex (HF·Pyridine)
-
Pyridine
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the DTBS-protected diol in a mixture of THF and pyridine in a plastic vial.
-
Carefully add hydrogen fluoride-pyridine complex at room temperature.
-
Stir the reaction for 3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Conclusion
The choice of a protecting group for a 1,3-diol extends beyond the venerable isopropylidene acetal. Benzylidene acetals offer enhanced stability and opportunities for regioselective cleavage. The p-methoxybenzylidene acetal provides an orthogonal, oxidative deprotection route. For syntheses requiring stability to a broad range of conditions and a mild, fluoride-based deprotection, the di-tert-butylsilylene ether is an excellent choice. By considering the stability, orthogonality, and potential for regioselective manipulation, researchers can select the optimal protecting group to streamline their synthetic endeavors.
References
- 1. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Temperature-controlled regioselectivity in the reductive cleavage of p-methoxybenzylidene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validating the Stereochemistry of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical methodologies for the stereochemical validation of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, a chiral building block of significant interest in medicinal chemistry. We will delve into established and alternative techniques, presenting their underlying principles, experimental protocols, and comparative performance data.
The stereochemistry of this compound is centered around the chiral carbon at the C5 position of the dioxane ring. The molecule exists as a pair of enantiomers, the (R)- and (S)-forms, which can exhibit distinct pharmacological and toxicological profiles. Therefore, robust analytical methods are crucial to ensure the enantiomeric purity and determine the absolute configuration of synthesized products.
Methods for Stereochemical Validation
The validation of the stereochemistry of this compound can be approached through several analytical techniques. These can be broadly categorized into chromatographic, spectroscopic, and derivatization-based methods. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, Vibrational Circular Dichroism (VCD) spectroscopy, and the use of chiral derivatizing agents.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Direct separation of enantiomers, accurate quantification of enantiomeric excess (ee). | Method development can be time-consuming, requires specialized and often expensive columns. | High |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | Provides information on the absolute configuration, non-destructive, can be used for a wide range of molecules. | Requires specialized equipment, interpretation of spectra can be complex and often requires theoretical calculations. | Medium |
| Chiral Derivatizing Agents (e.g., Mosher's Acid, (-)-Menthol) | Covalent reaction of the carboxylic acid with a chiral reagent to form diastereomers, which can be separated by standard chromatography (e.g., achiral HPLC or NMR). | Diastereomers have different physical properties and can be separated using standard techniques, allows for determination of absolute configuration by NMR. | Requires an additional reaction step, potential for kinetic resolution leading to inaccurate ee values, removal of the chiral auxiliary may be necessary. | Low to Medium |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often effective for a wide range of chiral compounds, including carboxylic acids.
Illustrative Protocol for Chiral HPLC Analysis:
-
Column: CHIRALPAK® AD-H (or similar polysaccharide-based column)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light as a function of frequency. This technique provides a unique fingerprint for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with quantum chemical calculations.
Illustrative Protocol for VCD Analysis:
-
Sample Preparation: Prepare a solution of the enantiomerically pure or enriched this compound in a suitable solvent (e.g., deuterated chloroform, CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.
-
Data Acquisition: Record the VCD and infrared (IR) spectra over the desired spectral range (e.g., 2000-800 cm⁻¹).
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD and IR spectra for both the (R) and (S) enantiomers.
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectra to assign the absolute configuration.
Logical Flow for VCD-Based Absolute Configuration Determination
Caption: The process of determining absolute configuration using VCD.
Chiral Derivatizing Agents
This indirect method involves converting the enantiomeric carboxylic acids into a pair of diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques.
Common Chiral Derivatizing Agents for Carboxylic Acids:
-
(-)-Menthol: Reacts with the carboxylic acid to form diastereomeric esters.
-
(R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid): Forms diastereomeric esters that can be analyzed by ¹H or ¹⁹F NMR spectroscopy to determine enantiomeric excess and absolute configuration.
-
(-)-Camphorsultam: Forms stable diastereomeric amides that are often well-resolved by HPLC.
Illustrative Protocol using (-)-Menthol:
-
Esterification: React the racemic or enantiomerically enriched this compound with (-)-menthol in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
Purification: Purify the resulting diastereomeric esters by column chromatography on silica gel.
-
Analysis: Analyze the purified diastereomers by achiral HPLC or NMR to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material.
Data Analysis (NMR): The signals of the protons in the diastereomeric esters will have different chemical shifts in the NMR spectrum. Integration of these signals allows for the quantification of the diastereomeric excess (de), which is equivalent to the enantiomeric excess (ee) of the original carboxylic acid.
Workflow for Stereochemical Analysis via Derivatization
Caption: A generalized workflow for stereochemical validation using chiral derivatizing agents.
Conclusion
The choice of the most appropriate method for the stereochemical validation of this compound will depend on the specific requirements of the research, including the available instrumentation, the desired level of accuracy, and the sample throughput.
-
Chiral HPLC is the method of choice for routine and high-throughput determination of enantiomeric excess due to its directness and accuracy.
-
Vibrational Circular Dichroism offers a powerful, non-destructive alternative for determining the absolute configuration, especially when crystalline material for X-ray analysis is not available.
-
Chiral derivatizing agents provide a reliable, albeit more labor-intensive, approach that can be implemented with standard laboratory equipment (achiral HPLC and NMR).
For comprehensive validation, a combination of these techniques is often employed. For instance, the absolute configuration can be determined by VCD or by derivatization with a known chiral reagent, while the enantiomeric excess of multiple samples can be routinely monitored by a validated chiral HPLC method. This multi-faceted approach ensures the highest level of confidence in the stereochemical integrity of this compound products, a critical aspect in the development of safe and effective pharmaceuticals.
A Comparative Guide to Enantiomeric Excess Determination of 2,2-Dimethyl-1,3-dioxane Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. For 2,2-dimethyl-1,3-dioxane derivatives, which serve as important chiral building blocks and intermediates in pharmaceutical synthesis, robust and reliable analytical methods for enantioseparation are paramount. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for this purpose, offering high resolution and accuracy.
This guide provides a comparative overview of HPLC-based methods for determining the enantiomeric excess of 2,2-dimethyl-1,3-dioxane derivatives. While direct comparative studies on a single 2,2-dimethyl-1,3-dioxane derivative are not abundant in readily available literature, this guide synthesizes information from the analysis of structurally related compounds, such as protected 1,3-diols and other cyclic ketals, to provide a practical framework for method development and selection.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and widely successful for a broad range of chiral compounds, including those with structures analogous to 2,2-dimethyl-1,3-dioxane derivatives.
Table 1: Performance Comparison of Polysaccharide-Based CSPs for the Separation of Chiral Alcohols and Diols (Precursors to 2,2-Dimethyl-1,3-dioxane Derivatives)
| Analyte (Precursor) | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Chiral 1,3-Keto Alcohols | Chiralpak AD-H | Isopropanol/n-Hexane | 1.0 | Not Specified | >1.5 |
| Chiral 1,3-Diols | Chiralpak AD-H | Isopropanol/n-Hexane | 1.0 | Not Specified | >1.5 |
Data synthesized from a study on the synthesis and analysis of chiral 1,3-diols, which are direct precursors to 2,2-dimethyl-1,3-dioxane derivatives. The study confirmed baseline separation (Rs > 1.5) was achieved for the precursor molecules.[1][2]
Key Takeaways:
-
Polysaccharide-based CSPs (e.g., Chiralpak AD-H) have demonstrated effectiveness in separating the enantiomers of chiral 1,3-diols, the direct precursors to 2,2-dimethyl-1,3-dioxane derivatives.[1][2] This strongly suggests their suitability for the analysis of the protected dioxane form as well.
-
The selection between amylose-based (e.g., Chiralpak AD, AS, IA) and cellulose-based (e.g., Chiralcel OD, OJ) columns can be compound-dependent, and screening both types is a recommended strategy in method development.[3][4]
-
Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity and for the analysis of compounds with limited solubility.[5][6]
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal enantioseparation. The following protocol outlines a general procedure for the enantiomeric excess determination of a novel 2,2-dimethyl-1,3-dioxane derivative.
General Experimental Protocol for Enantiomeric Excess Determination
-
Sample Preparation:
-
Dissolve the 2,2-dimethyl-1,3-dioxane derivative in a suitable solvent (e.g., mobile phase, or a solvent in which the sample is freely soluble like isopropanol or ethanol).
-
The typical sample concentration is around 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Chiral Column Screening:
-
Begin by screening a set of polysaccharide-based CSPs, such as Chiralpak AD-H and Chiralcel OD-H.
-
Use a standard mobile phase for screening, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
-
Mobile Phase Optimization:
-
If separation is not achieved, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.
-
Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can be added to the mobile phase to improve peak shape and resolution.
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 220 nm or 254 nm if an aromatic moiety is present).
-
-
Data Analysis:
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Mandatory Visualizations
Workflow for Chiral HPLC Method Development
Caption: A general workflow for the development of a chiral HPLC method.
Logical Relationship of Chiral Separation Components
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
Chiral GC analysis for the separation of 2,2-dimethyl-1,3-dioxane enantiomers
A comprehensive guide to the chiral gas chromatography (GC) analysis for the enantiomeric separation of 2,2-dimethyl-1,3-dioxolane is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of suitable chiral stationary phases and detailed experimental protocols to achieve successful enantioseparation.
Comparison of Chiral GC Columns
The separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane was investigated using several chiral capillary columns. Non-chiral columns, such as those with 5% phenyl and 95% polymethylsiloxane (SH-I-5Sil MS) or 100% crosslinked polyethylene glycol (SH-WAX) stationary phases, were unable to resolve the enantiomers.[1] The performance of four different chiral columns was evaluated, with the Rt-bDEXse demonstrating the best separation capabilities.[1]
Table 1: Comparison of Chiral Columns for the Separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane Enantiomers
| Column Brand | Chiral Stationary Phase (CSP) | Performance Outcome | Reference |
| Rt-bDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxane | Best Separation: Achieved baseline resolution (Rs > 1.5) in under 10 minutes. Selected for method optimization. | [1] |
| Rt-bDEXm | Permethylated β-cyclodextrin in a custom polysiloxane | Investigated, but Rt-bDEXse provided superior separation. | [1] |
| Rt-bDEXsm | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a custom polysiloxane | Investigated, but Rt-bDEXse provided superior separation. | [1] |
| InertCap CHIRAMIX | A mixture of cyclodextrin derivatives | Investigated, but Rt-bDEXse provided superior separation. | [1] |
Based on this comparative data, cyclodextrin-based chiral stationary phases, and specifically the Rt-bDEXse, are highly recommended for the enantiomeric separation of 2,2-dimethyl-1,3-dioxolane and its derivatives.
Experimental Protocol
The following is a detailed experimental protocol for the chiral GC separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane using the Rt-bDEXse column, which is expected to be a suitable starting point for the separation of 2,2-dimethyl-1,3-dioxolane enantiomers.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Chiral Column: Rt-bDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Chromatographic Conditions:
-
Carrier Gas: Nitrogen (N2) or Helium (He).
-
Linear Velocity: 70 cm/s.
-
Injection Port Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (Split ratio of 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 2.0 °C/min to 150 °C.
-
Hold at 150 °C if necessary to elute other components.
-
-
Solvent: Methanol.[1]
Sample Preparation: Prepare a dilute solution of the 2,2-dimethyl-1,3-dioxolane racemate in methanol. A concentration range of 0.5-50.0 mg/L was found to have a good linear relationship for the chloro-substituted analog.[1]
Method Validation Highlights (for 4-chloromethyl-2,2-dimethyl-1,3-dioxolane)
The optimized method using the Rt-bDEXse column demonstrated excellent performance characteristics:[1]
-
Resolution (Rs): > 1.5.
-
Analysis Time: < 10 minutes.
-
Linearity: Correlation coefficient > 0.998 in the range of 0.5-50.0 mg/L.
-
Limits of Detection (LOD): 0.07 mg/L for the (R)-enantiomer and 0.08 mg/L for the (S)-enantiomer.
-
Limits of Quantification (LOQ): 0.22 mg/L for the (R)-enantiomer and 0.25 mg/L for the (S)-enantiomer.
-
Accuracy (Spiked Recoveries): 94.0%-99.1% for the (R)-enantiomer and 96.0%-98.8% for the (S)-enantiomer.
-
Precision (RSDs): 1.26%-4.87% for the (R)-enantiomer and 1.51%-4.46% for the (S)-enantiomer.
Experimental Workflow
The logical flow of a chiral GC analysis experiment is depicted in the following diagram.
References
A Spectroscopic Comparison of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid and two of its key derivatives: methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate and 2,2-dimethyl-1,3-dioxane-5-carboxamide. Understanding the distinct spectroscopic signatures of these compounds is crucial for their synthesis, characterization, and application in various research and development endeavors, including their use as intermediates in the synthesis of more complex molecules.[1] This document summarizes their key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Overview of Spectroscopic Differences
The primary structural difference between the carboxylic acid, its methyl ester, and its amide derivative lies in the functional group at the 5-position of the 2,2-dimethyl-1,3-dioxane ring. This variation leads to predictable and measurable differences in their spectroscopic data.
-
¹H NMR: The most notable difference will be the chemical shift of the protons on the carbon adjacent to the carbonyl group and the presence or absence of exchangeable protons (e.g., the acidic proton of the carboxylic acid and the N-H protons of the amide).
-
¹³C NMR: The chemical shift of the carbonyl carbon is highly sensitive to the nature of the substituent (–OH, –OCH₃, or –NH₂).
-
IR Spectroscopy: The stretching frequency of the carbonyl (C=O) bond is a key diagnostic tool, with distinct ranges for carboxylic acids, esters, and amides.
-
Mass Spectrometry: The fragmentation patterns will differ based on the stability of the fragments formed upon ionization, particularly around the carboxylic acid derivative functional group.
Quantitative Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for this compound and its methyl ester and amide derivatives.
Table 1: ¹H NMR Spectroscopic Data (Expected Values in CDCl₃)
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| This compound | -COOH | 10.0 - 12.0 | br s |
| CH (position 5) | ~2.8 - 3.0 | m | |
| CH₂ (positions 4,6) | ~4.0 - 4.3 | m | |
| C(CH₃)₂ | ~1.4 - 1.5 | s | |
| Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | -OCH₃ | ~3.7 | s |
| CH (position 5) | ~2.7 - 2.9 | m | |
| CH₂ (positions 4,6) | ~4.0 - 4.3 | m | |
| C(CH₃)₂ | ~1.4 - 1.5 | s | |
| 2,2-Dimethyl-1,3-dioxane-5-carboxamide | -NH₂ | 5.0 - 7.0 | br s |
| CH (position 5) | ~2.6 - 2.8 | m | |
| CH₂ (positions 4,6) | ~4.0 - 4.3 | m | |
| C(CH₃)₂ | ~1.4 - 1.5 | s |
Table 2: ¹³C NMR Spectroscopic Data (Expected Values in CDCl₃)
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) |
| This compound | C=O | ~175 - 180 |
| C (position 5) | ~45 - 50 | |
| CH₂ (positions 4,6) | ~65 - 70 | |
| C (position 2) | ~98 - 100 | |
| C(CH₃)₂ | ~20 - 25 | |
| Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | C=O | ~170 - 175 |
| -OCH₃ | ~52 | |
| C (position 5) | ~45 - 50 | |
| CH₂ (positions 4,6) | ~65 - 70 | |
| C (position 2) | ~98 - 100 | |
| C(CH₃)₂ | ~20 - 25 | |
| 2,2-Dimethyl-1,3-dioxane-5-carboxamide | C=O | ~172 - 178 |
| C (position 5) | ~45 - 50 | |
| CH₂ (positions 4,6) | ~65 - 70 | |
| C (position 2) | ~98 - 100 | |
| C(CH₃)₂ | ~20 - 25 |
Note: The ¹³C NMR data for the closely related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid shows signals at δ 18.48 (CH₃), 21.89 (CH₃), 25.59 (CH₃), 41.82 (C), 66.11 (CH₂), 98.55 (C), and 179.52 (C=O).[2]
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1700-1725 | |
| C-O stretch | 1210-1320 | |
| Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | C=O stretch | 1735-1750 |
| C-O stretch | 1150-1250 | |
| 2,2-Dimethyl-1,3-dioxane-5-carboxamide | N-H stretch | 3100-3500 (two bands for primary) |
| C=O stretch | 1630-1690 |
Table 4: Mass Spectrometry (MS) Data - Expected Key Fragments (EI-MS)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 160.07 | [M-CH₃]⁺ (loss of a methyl group), [M-COOH]⁺ (loss of the carboxyl group) |
| Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | 174.09 | [M-CH₃]⁺, [M-OCH₃]⁺ (loss of the methoxy group), [M-COOCH₃]⁺ (loss of the carbomethoxy group) |
| 2,2-Dimethyl-1,3-dioxane-5-carboxamide | 159.09 | [M-CH₃]⁺, [M-NH₂]⁺ (loss of the amino group), [M-CONH₂]⁺ (loss of the carboxamide group) |
Experimental Protocols
Synthesis of this compound Derivatives
The following are general procedures for the synthesis of the methyl ester and amide derivatives from this compound.
1. Synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (Fischer Esterification) [3]
-
Reactants: this compound, Methanol (large excess), Sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve this compound in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
2. Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxamide
-
Reactants: this compound, Thionyl chloride (SOCl₂), Ammonia (aqueous or gaseous).
-
Procedure:
-
Convert the carboxylic acid to its acid chloride by reacting with an excess of thionyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or neat, and may require gentle heating.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an inert solvent (e.g., dichloromethane).
-
Slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution while stirring in an ice bath.
-
Stir the reaction mixture for a few hours at room temperature.
-
Wash the reaction mixture with water to remove ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
-
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Use proton decoupling to obtain a spectrum with singlets for each carbon.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy [4][5]
-
Sample Preparation: No specific sample preparation is required for liquid or solid samples.
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample directly onto the ATR crystal. For solids, ensure good contact by applying pressure with the built-in clamp.
-
Record the sample spectrum.
-
The spectrum is typically an average of 16-32 scans with a resolution of 4 cm⁻¹.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
-
3. Electron Ionization Mass Spectrometry (EI-MS) [6][7]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthetic pathway from the carboxylic acid to its ester and amide derivatives, as well as the general workflow for spectroscopic analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2,2-Dimethyl-1,3-dioxan-5-ol | C6H12O3 | CID 11029884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Purity of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for quantifying the purity of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Accurate purity assessment is critical to ensure the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols, presents comparative data, and visualizes workflows for the most relevant analytical techniques.
Introduction to Purity Determination
The purity of this compound can be influenced by residual starting materials, intermediates, by-products, and degradation products. A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of the precursor, 2,2-dimethyl-1,3-dioxan-5-one, often involves the reaction of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane, followed by oxidative cleavage. This process can introduce impurities such as residual starting materials and their derivatives.
This guide will compare the following analytical techniques for purity determination:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Melting Point Analysis
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, including the desired accuracy, precision, sensitivity, and the nature of the expected impurities. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR | Melting Point Analysis |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. | Determination of the temperature range over which the solid melts. |
| Typical Purity Range | 95-99.9% | 98-99.9% | 98-99.9% | Qualitative indication of purity (>95%) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL (analyte dependent) | ~0.1% | Not applicable |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 ng/mL (analyte dependent) | ~0.5% | Not applicable |
| Accuracy | High | High | Very High (Primary Method) | Low |
| Precision (RSD) | < 2% | < 5% | < 1% | Not applicable |
| Specificity | Moderate to High | Very High | Very High | Low |
| Throughput | High | Moderate | Low to Moderate | High |
| Sample Preparation | Simple dissolution | Derivatization required | Simple dissolution with internal standard | Minimal |
| Cost | Moderate | High | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For carboxylic acids lacking a strong chromophore, derivatization can be employed to enhance UV detection, though direct analysis is also possible at low UV wavelengths.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 65:35 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the calibration standards and the sample solution.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample from the calibration curve and calculate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form. Esterification to form the methyl ester is a common approach.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Methanol
-
Boron trifluoride-methanol solution (14% BF3 in MeOH) or another esterification agent
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Derivatization:
-
Accurately weigh about 5-10 mg of the sample or standard into a vial.
-
Add 1 mL of 14% BF3 in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor. For more accurate quantification, an internal standard should be used.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Purity is determined relative to a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using quantitative parameters.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (a D1 of 30-60 seconds is often sufficient).
-
Use a 90° pulse.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick and simple indication of purity. Pure crystalline solids have a sharp melting point range (typically < 1°C), whereas impurities will broaden and depress the melting range.
Instrumentation:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary in the melting point apparatus.
-
Heat the sample rapidly to about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2.
-
Interpretation:
-
A sharp melting range close to the literature value suggests high purity.
-
A broad and depressed melting range indicates the presence of impurities.
Comparison with Alternatives
For many applications, structurally similar building blocks can be used. The choice of an alternative often depends on the desired stereochemistry, reactivity, and physical properties. The purity requirements and analytical methods for these alternatives are generally similar to those for this compound.
| Alternative Compound | Structure | Typical Purity | Primary Analytical Techniques |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | C8H14O4 | >95% | HPLC, GC-MS, NMR |
| (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | >98% | HPLC, Chiral GC, NMR |
| Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) | C6H8O4 | >98% | HPLC, GC-MS, NMR |
Conclusion
The quantification of the purity of this compound can be effectively achieved using a variety of analytical techniques.
-
HPLC-UV offers a good balance of performance, cost, and throughput for routine quality control.
-
GC-MS , with a necessary derivatization step, provides excellent specificity and sensitivity, making it ideal for identifying and quantifying trace impurities.
-
qNMR stands out as a primary ratio method, offering the highest accuracy and precision for purity determination without the need for a specific analyte standard, making it invaluable for the certification of reference materials.
-
Melting point analysis serves as a rapid, preliminary assessment of purity.
The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the required level of accuracy and precision. For comprehensive characterization, a combination of these techniques is often employed.
Dioxane vs. Dioxolane: A Comparative Guide to Protecting Group Stability
In the realm of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. For the protection of carbonyls and diols, cyclic acetals, particularly dioxanes and dioxolanes, are among the most frequently employed groups. This guide provides an objective comparison of the stability of dioxane versus dioxolane protecting groups, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Differences in Stability
Both dioxane and dioxolane protecting groups are valued for their stability under neutral to strongly basic conditions, making them compatible with a wide range of reagents such as organometallics and hydrides. Their primary lability is under acidic conditions, which allows for their selective removal. The fundamental difference in their stability lies in the ring size: dioxolanes are five-membered rings, typically formed from ethylene glycol, while dioxanes are six-membered rings, usually derived from 1,3-propanediol. This structural distinction influences their susceptibility to acid-catalyzed hydrolysis.
Generally, 1,3-dioxanes are considered to be more stable to acidic hydrolysis than their 1,3-dioxolane counterparts when protecting 1,3-diols. However, the relative stability can be influenced by the nature of the protected carbonyl group (aldehyde vs. ketone) and substitution on the acetal ring.
Quantitative Comparison of Hydrolysis Rates
Kinetic studies on the acid-catalyzed hydrolysis of cyclic acetals provide quantitative insights into their relative stabilities. The following table summarizes the relative rates of hydrolysis for a series of cyclic ketone acetals, illustrating the impact of ring size and substitution.
Table 1: Relative Rates of Hydrolysis for Cyclic Ketone Acetals
| Acetal (from Cyclohexanone) | Relative Rate of Hydrolysis |
| 1,3-Dioxolane | 1 |
| 1,3-Dioxane | 0.005 |
| 5,5-Dimethyl-1,3-dioxane | 0.0001 |
Data synthesized from literature reports. Conditions: Acid-catalyzed hydrolysis.
The data clearly indicates that the six-membered 1,3-dioxane is significantly more stable (hydrolyzes slower) than the five-membered 1,3-dioxolane derived from the same ketone. Furthermore, substitution on the dioxane ring, as seen with the 5,5-dimethyl derivative, can further enhance stability.
General rules for the acid-catalyzed hydrolysis of cyclic acetals are as follows:
-
Ketone-derived 1,3-dioxanes are hydrolyzed faster than aldehyde-derived 1,3-dioxanes.
-
Ketone-derived 1,3-dioxanes are hydrolyzed faster than ketone-derived 1
Benchmarking the efficiency of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a chiral auxiliary
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in orchestrating an asymmetric synthesis. An effective auxiliary guides the stereochemical outcome of a reaction, directly impacting the biological activity and safety of the target molecule. This guide provides an objective comparison of the performance of established chiral auxiliaries, namely Evans' oxazolidinones, pseudoephedrine, and (-)-8-phenylmenthol, in key diastereoselective transformations. While this guide aims to benchmark the efficiency of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a chiral auxiliary, a comprehensive search of scientific literature has revealed a lack of published experimental data regarding its application and efficiency in this context. Therefore, this guide will focus on a detailed comparison of the aforementioned well-established alternatives, providing a framework for the evaluation of novel candidates.
Overview of Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemistry of subsequent reactions.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1] Key performance indicators for a chiral auxiliary include the diastereoselectivity and yield of the reaction, as well as the ease and efficiency of its attachment and removal.
Comparative Performance Data
The efficacy of these chiral auxiliaries is best illustrated through a direct comparison of their performance in key asymmetric carbon-carbon bond-forming reactions: enolate alkylation, aldol additions, and the Diels-Alder reaction.
Table 1: Asymmetric Enolate Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99% | 80-95% | [2] |
| (+)-Pseudoephedrine | Benzyl bromide | >99% | 90% | [3] |
| (-)-8-Phenylmenthol | Allyl bromide | 33% | 83-100% | N/A |
Table 2: Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95% | [1] |
| (+)-Pseudoephedrine | Isobutyraldehyde | 95:5 | 70-85% | [4][5] |
| (-)-8-Phenylmenthol | N/A | N/A | N/A | N/A |
Data for (-)-8-phenylmenthol in aldol reactions is not as commonly reported as for Evans auxiliaries and pseudoephedrine.
Table 3: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | 91% | 80% | [6] |
| (-)-8-Phenylmenthol | Cyclopentadiene | 99% | 89% | [7] |
| (+)-Pseudoephedrine | N/A | N/A | N/A | N/A |
Pseudoephedrine is not typically used as a chiral auxiliary in Diels-Alder reactions.
Experimental Protocols
Detailed methodologies for the attachment of the substrate, the diastereoselective reaction, and the cleavage of the auxiliary are crucial for reproducibility and evaluation.
Evans' Oxazolidinone: Asymmetric Alkylation
-
Acylation: The chiral oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 15 minutes. The desired acyl chloride (1.1 equiv) is then added, and the reaction is stirred for 1 hour before quenching with saturated aqueous ammonium chloride.[8]
-
Alkylation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added, and the mixture is stirred for 30 minutes to form the enolate.[1] The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion.[8]
-
Cleavage: The alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C to cleave the auxiliary, yielding the chiral carboxylic acid.[9][10] The chiral auxiliary can often be recovered by extraction.[11]
Pseudoephedrine: Asymmetric Aldol Reaction
-
Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is reacted with the desired carboxylic acid anhydride or acyl chloride (1.1 equiv) in the presence of a base like triethylamine or pyridine to form the corresponding amide.[1]
-
Aldol Reaction: The pseudoephedrine amide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. LDA (2.2 equiv) is added to form the Z-enolate.[4] The aldehyde (1.2 equiv) is then added, and the reaction is stirred at -78 °C.[4]
-
Cleavage: The resulting β-hydroxy amide can be cleaved to the corresponding β-hydroxy acid by acidic or basic hydrolysis.[12] For example, treatment with 9-18 N H₂SO₄ in dioxane at reflux affords the carboxylic acid.[12] The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification.[12]
(-)-8-Phenylmenthol: Asymmetric Diels-Alder Reaction
-
Esterification: (-)-8-Phenylmenthol is esterified with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base.
-
Diels-Alder Reaction: The resulting acrylate ester (1.0 equiv) and the diene (2.0-3.0 equiv) are dissolved in a suitable solvent like dichloromethane. A Lewis acid catalyst (e.g., Et₂AlCl, 1.1 equiv) is added at low temperature (-78 °C), and the reaction is stirred until completion.[7]
-
Cleavage: The chiral auxiliary can be removed by reduction, for example, with lithium aluminum hydride (LiAlH₄), to yield the corresponding chiral alcohol.
Visualizing the Stereochemical Control
The following diagrams illustrate the general workflow of chiral auxiliary-mediated synthesis and the proposed transition states that lead to the high diastereoselectivity observed with these auxiliaries.
Conclusion
Evans' oxazolidinones, pseudoephedrine amides, and (-)-8-phenylmenthol are highly effective and reliable chiral auxiliaries that have been extensively validated in a wide range of asymmetric transformations. Evans' auxiliaries and pseudoephedrine demonstrate exceptional stereocontrol in enolate alkylation and aldol reactions, while (-)-8-phenylmenthol excels in Diels-Alder reactions. The choice of auxiliary will depend on the specific reaction, desired product, and considerations of cost and ease of removal.
While this compound presents an interesting chiral scaffold, the absence of performance data in the scientific literature prevents a direct comparison with these established methods. Further research and publication of experimental results are necessary to benchmark its efficiency and potential as a viable chiral auxiliary in asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectsci.au [connectsci.au]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is not just a matter of compliance, but a fundamental aspect of professional practice. This guide provides essential, step-by-step information for the safe and logistical handling and disposal of this compound.
Immediate Safety and Handling Protocols
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects from spills and contamination. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust if the compound is in solid form.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This is crucial for proper segregation.
-
Segregate from Incompatible Materials: Do not mix this carboxylic acid with bases, oxidizing agents, or other reactive chemicals in the same waste container to prevent potentially hazardous reactions.
-
Collect Waste: Collect all waste containing this compound, including contaminated items like gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a container that is compatible with carboxylic acids, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Label the Container Clearly: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
The date when the first waste was added to the container
-
Any associated hazards (e.g., "Corrosive" if in a concentrated acidic solution)
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[1] This area should be at or near the point of waste generation.[1][2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[1][3][4]
Step 4: Disposal and Removal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1][6][7][8]
-
Maintain Records: Keep a detailed log of the chemical waste generated, including the amount and date of disposal, for regulatory compliance.[9]
Special Considerations for Carboxylic Acids
While drain disposal is generally prohibited for hazardous chemicals, some jurisdictions may permit the drain disposal of very dilute, neutralized solutions of simple carboxylic acids.[4][10] However, given the lack of specific toxicity data for this compound, this practice is not recommended without explicit approval from your institution's EHS department.
Emergency Procedures for Spills
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills, use an appropriate absorbent material, such as a chemical spill kit, to contain and clean up the spill. Place the used absorbent material in the designated hazardous waste container. For large spills, contact your institution's emergency response team. All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Waste Minimization
In line with the principles of green chemistry, laboratories should strive to minimize waste generation.[2] This can be achieved by:
-
Ordering only the necessary quantities of chemicals.[1]
-
Designing experiments to use smaller amounts of materials.
-
Avoiding the preparation of excess solutions.
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. laballey.com [laballey.com]
Essential Safety and Operational Guide for Handling 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal protocols for 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety data for structurally similar dioxane derivatives and carboxylic acids. It is imperative to treat this chemical with caution, assuming it may possess hazards such as flammability, skin and eye irritation, and potential toxicity upon inhalation or ingestion.
Personal Protective Equipment (PPE)
Engineering controls, such as handling the substance in a chemical fume hood, are the primary means of exposure control.[1] Personal Protective Equipment (PPE) serves as a crucial secondary barrier. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against potential splashes that could cause serious eye irritation or damage.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body | A flame-resistant laboratory coat. | To protect skin and personal clothing from spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1] | To minimize inhalation of vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator should be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for ensuring safety.
1. Pre-Operational Checks:
- Ensure a chemical fume hood is operational and available.
- Verify the availability and proper functioning of an eyewash station and safety shower.[1]
- Inspect all PPE for integrity before use.
- Review the location of spill containment materials.
- Confirm that all containers are properly labeled.
2. Handling Procedure:
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
- Ground and bond containers when transferring the substance to prevent static discharge, as similar compounds can be flammable.[4]
- Avoid contact with skin and eyes by wearing the recommended PPE at all times.[5]
- Keep containers tightly closed when not in use to prevent the release of vapors.[6]
- Avoid the formation of dust and aerosols.[3]
3. Post-Handling Procedures:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5]
- Clean the work area and decontaminate any equipment used.
- Properly remove and dispose of contaminated gloves and other disposable PPE.[2]
- Store this compound in a cool, dry, and well-ventilated area away from incompatible substances and ignition sources.[4][7]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Collect all waste containing this compound in a designated, properly labeled, and sealed container.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
2. Disposal Procedure:
- Dispose of the chemical waste through a licensed professional waste disposal service.[3]
- Follow all local, regional, and national regulations for hazardous waste disposal.
- Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[3]
- Do not allow the substance to enter drains or water courses.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
